(2-Methyl-1H-imidazol-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRMTENGXFRETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467141 | |
| Record name | (2-Methyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45533-87-7 | |
| Record name | (2-Methyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methyl-1H-imidazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methyl-1H-imidazol-4-yl)methanol: Chemical Properties, Structure, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound featuring a substituted imidazole core. Imidazole moieties are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including the essential amino acid histidine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, and potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust predictive profile for research and development purposes.
Chemical Structure and Properties
This compound possesses a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position. The presence of the hydroxyl group and the nitrogen atoms in the imidazole ring allows for hydrogen bonding, influencing the molecule's solubility and potential interactions with biological targets.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 45533-87-7[1][2] |
| Molecular Formula | C₅H₈N₂O[1][2] |
| Molecular Weight | 112.13 g/mol [1][2] |
| IUPAC Name | This compound |
| Synonyms | 4-(Hydroxymethyl)-2-methyl-1H-imidazole, 2-Methylimidazole-4-methanol |
Physicochemical Properties (Predicted and Experimental)
| Property | Value | Source/Method |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (imidazole ring) | ~6-7 | Analogy to N-alkylimidazoles |
| LogP (estimated) | -0.4 | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[1] |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Predicted based on structure |
Chemical Structure and Synthesis
The structure of this compound is presented below.
References
Synthesis pathways for (2-Methyl-1H-imidazol-4-yl)methanol
An In-depth Technical Guide to the Synthesis of (2-Methyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a versatile hydroxymethyl group, makes it a valuable intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate its preparation in a laboratory setting.
Core Synthesis Pathways
Two primary and reliable synthetic routes for the preparation of this compound have been identified from the literature. These pathways commence from either a carboxylic acid ester or a carbaldehyde precursor, with both routes involving a critical reduction step.
Pathway 1: Reduction of a 4-Imidazolecarboxylic Acid Ester
This pathway is a robust method for producing 4-(hydroxymethyl)imidazole derivatives. It involves the reduction of a lower alkyl ester of 2-methyl-1H-imidazole-4-carboxylic acid. While various reducing agents can be employed, the use of an alkali metal in liquid ammonia is a well-documented and effective method.[1]
The overall transformation can be represented as follows:
Caption: Reduction of an imidazole ester to an alcohol.
A detailed experimental protocol for a closely related compound, 4-(hydroxymethyl)-5-methylimidazole hydrochloride, is provided in a U.S. Patent, which can be adapted for the synthesis of the target molecule.[1]
Pathway 2: Reduction of 2-Methyl-1H-imidazole-4-carbaldehyde
This alternative pathway utilizes the corresponding aldehyde, 2-methyl-1H-imidazole-4-carbaldehyde, as the starting material. The formyl group is reduced to a hydroxymethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄). This method is particularly useful when the aldehyde precursor is readily available.
The synthetic transformation is depicted below:
Caption: Reduction of an imidazole aldehyde to an alcohol.
The synthesis of the starting aldehyde, 2-methyl-1H-imidazole-4-carbaldehyde, can be achieved through various methods, and its availability is noted in chemical supplier databases.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a closely related compound, 4-(hydroxymethyl)-5-methylimidazole hydrochloride, via the reduction of the corresponding carboxylic acid ester, as this is the most detailed procedure available in the searched literature.[1] This data can serve as a benchmark for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-methyl-5-imidazolecarboxylate | [1] |
| Reducing Agent | Sodium (Na) | [1] |
| Solvent | Liquid Ammonia (NH₃) | [1] |
| Proton Source | Ammonium Chloride (NH₄Cl) | [1] |
| Reaction Temperature | -78°C to reflux | [1] |
| Yield | 72% | [1] |
| Product Form | Hydrochloride salt | [1] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and provide a detailed guide for the synthesis of this compound.
Protocol for Pathway 1: Reduction of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
This protocol is adapted from the synthesis of 4-(hydroxymethyl)-5-methylimidazole hydrochloride.[1]
Materials:
-
Ethyl 2-methyl-1H-imidazole-4-carboxylate
-
Sodium metal
-
Liquid ammonia
-
Ammonium chloride
-
n-Propanol
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether
Equipment:
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dry ice/acetone condenser, mechanical stirrer, and an addition funnel, collect approximately 600 mL of liquid ammonia.
-
Addition of Reactants: Under a nitrogen atmosphere, add the ethyl 2-methyl-1H-imidazole-4-carboxylate to the liquid ammonia.
-
Reduction: While stirring, add small pieces of sodium metal to the reaction mixture until a persistent blue color is observed.
-
Quenching: After the reduction is complete (as monitored by TLC), cautiously add ammonium chloride to quench the excess sodium.
-
Work-up: Allow the ammonia to evaporate. To the residue, add n-propanol and then acidify to a pH of approximately 1 with concentrated hydrochloric acid.
-
Isolation: Filter the resulting mixture and wash the solid with warm n-propanol. Concentrate the filtrate under reduced pressure.
-
Crystallization: Allow the concentrated solution to stand, promoting crystallization of the hydrochloride salt of the product. The crystals can be collected by filtration and dried.
Protocol for Pathway 2: Reduction of 2-Methyl-1H-imidazole-4-carbaldehyde
This protocol is based on a general procedure for the reduction of imidazole aldehydes.[2]
Materials:
-
2-Methyl-1H-imidazole-4-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for filtration and extraction
Procedure:
-
Reaction Setup: Suspend 2-methyl-1H-imidazole-4-carbaldehyde in anhydrous THF in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Addition of Reducing Agent: Add lithium aluminum hydride in small portions to the stirred suspension over a period of 10 minutes.
-
Reaction: Continue stirring the suspension at 0°C for an additional 10 minutes.
-
Quenching: Under vigorous stirring, quench the excess hydride by the careful, bulk addition of solid sodium sulfate decahydrate. Add more THF if necessary to maintain a stirrable slurry.
-
Work-up: Continue stirring for 1 hour. Filter the suspension to remove the inorganic salts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from starting materials to the final product for both pathways.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the reduction of either its corresponding carboxylic acid ester or carbaldehyde. The choice of pathway will likely depend on the availability and cost of the starting materials. The provided protocols, adapted from established literature procedures, offer a solid foundation for the successful laboratory preparation of this important pharmaceutical intermediate. Careful attention to reaction conditions and purification techniques will ensure a high yield and purity of the final product.
References
Spectroscopic Profile of (2-Methyl-1H-imidazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methyl-1H-imidazol-4-yl)methanol (C₅H₈N₂O, Molecular Weight: 112.13 g/mol ). Due to the limited availability of experimental spectra in public databases, this document presents a combination of predicted data and analysis based on analogous compounds to facilitate the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.78 | s | 1H | H5 (imidazole ring) |
| ~4.85 | t, J=5.5 Hz | 1H | OH |
| ~4.35 | d, J=5.5 Hz | 2H | CH₂ |
| ~2.25 | s | 3H | CH₃ |
| ~11.9 (broad) | s | 1H | NH |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C2 (imidazole ring) |
| ~135.0 | C4 (imidazole ring) |
| ~115.5 | C5 (imidazole ring) |
| ~55.0 | CH₂ |
| ~13.5 | CH₃ |
Note: The chemical shifts of imidazole ring carbons can be influenced by tautomerization in solution, potentially leading to broadened signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |
| 3150-3000 | Medium | N-H stretch (imidazole ring) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1670 | Medium | C=N stretch (imidazole ring) |
| ~1580 | Medium | C=C stretch (imidazole ring) |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.
-
Molecular Ion (M⁺): m/z = 112.13
-
Protonated Molecular Ion ([M+H]⁺): m/z = 113.14
Expected Fragmentation Pattern:
The fragmentation of this compound would likely involve the loss of small, stable molecules. Key fragmentation pathways may include:
-
Loss of a hydroxyl radical (•OH) from the molecular ion.
-
Loss of formaldehyde (CH₂O) from the molecular ion.
-
Cleavage of the C-C bond between the imidazole ring and the methanol group.
-
Fragmentation of the imidazole ring itself.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Spectral Width: ~16 ppm
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled
-
Pulse Angle: 30-45°
-
Spectral Width: ~220 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.
-
If necessary, filter the final solution to remove any particulates.
Instrument Setup (ESI):
-
Set the ion source to positive or negative ionization mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the compound.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Substituted Imidazole Compounds
For Immediate Release
This technical guide provides an in-depth exploration of the diverse mechanisms of action of substituted imidazole compounds, a versatile class of molecules with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological processes.
Substituted imidazoles form the backbone of a wide array of pharmacologically active agents, demonstrating efficacy as anticancer, antifungal, anti-inflammatory, and antimicrobial agents. Their therapeutic versatility stems from the unique chemical properties of the imidazole ring, which allows for diverse substitutions that can be fine-tuned to interact with a variety of biological targets. This guide delves into the core mechanisms through which these compounds exert their effects, including enzyme inhibition, DNA intercalation, and modulation of critical signaling pathways.
Key Mechanisms of Action
Substituted imidazole compounds employ a range of strategies to modulate cellular functions and combat disease. The primary mechanisms are detailed below.
Enzyme Inhibition
The imidazole scaffold is a privileged structure in the design of enzyme inhibitors, capable of interacting with the active sites of numerous enzymes through various non-covalent interactions.
Certain imidazole-based compounds function as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. Imidazole-containing HDAC inhibitors often chelate the zinc ion within the enzyme's active site, leading to histone hyperacetylation and the reactivation of tumor suppressor genes. This mechanism is a cornerstone of their anticancer activity.[1]
Substituted imidazoles have been extensively investigated as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment. Inhibition of these CAs by imidazole derivatives can disrupt the tumor's ability to maintain a favorable acidic environment for growth and metastasis.[2]
The imidazole scaffold is a common feature in many kinase inhibitors, targeting key signaling pathways involved in cell proliferation, differentiation, and survival.
-
p38 MAP Kinase Inhibition: Substituted imidazoles are well-established inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokine production. By binding to the ATP-binding pocket of p38, these compounds can effectively block the downstream signaling cascade responsible for inflammation, making them promising candidates for the treatment of inflammatory diseases.[3][4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been developed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5][6][7]
In the realm of antifungal therapy, imidazole-based drugs are renowned for their inhibition of CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death.[8][9][10][11]
DNA Intercalation
Some substituted imidazole compounds exert their cytotoxic effects by intercalating into the DNA double helix. This physical insertion between base pairs can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant for their application as anticancer agents.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various substituted imidazole compounds against their respective targets. This data is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
Table 1: Anticancer Activity of Substituted Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [12] |
| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [12] |
| Imidazole 21a | NUGC-3 (Gastric) | 0.06 | [13] |
| Imidazole 21b | NUGC-3 (Gastric) | 0.05 | [13] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 (Gastric) | 0.05 | [13] |
| Benzimidazole-pyrazole 37 | A549 (Lung) | 2.2 | [14] |
| Benzimidazole-pyrazole 38 | A549 (Lung) | 2.8 | [14] |
| Fused Imidazole 3c | MDA-MB-231 (Breast) | 1.98 | [7] |
| Fused Imidazole 3c | T47D (Breast) | 2.54 | [7] |
| Fused Imidazole 3c | MCF-7 (Breast) | 4.07 | [7] |
| Fused Imidazole 3c | A549 (Lung) | 3.12 | [7] |
| Fused Imidazole 3c | HT-29 (Colorectal) | 2.89 | [7] |
| Imidazole Hybrid 6 | PC3 (Prostate) | 0.097 | [15] |
| Imidazole Hybrid 6 | A549 (Lung) | 0.04 | [15] |
| Imidazole Hybrid 6 | MCF7 (Breast) | 0.013 | [15] |
| Imidazole Hybrid 6 | A2780 (Ovarian) | 0.022 | [15] |
Table 2: Enzyme Inhibition Data for Substituted Imidazole Compounds
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| Fused Imidazole 16 | EGFR | 617.33 nM (IC50) | [1] |
| Fused Imidazole 17 | EGFR | 236.38 nM (IC50) | [1] |
| Imidazothiazole-thiazolidinone 9 | EGFR | 18.35 µM (IC50) | [1] |
| Fused Imidazole 3c | EGFR | 236.38 nM (IC50) | [5][7] |
| Fused Imidazole 2c | EGFR | 617.33 nM (IC50) | [5][7] |
| Fused Imidazole 2d | EGFR | 710 nM (IC50) | [7] |
| Compound AA6 | p38 MAP Kinase | 403.57 nM (IC50) | [3][4][16] |
| Adezmapimod (SB203580) | p38 MAP Kinase | 222.44 nM (IC50) | [3][4][16] |
| Imidazole 5d | hCA IX | 10.1 nM (Ki) | [17] |
| Imidazole 5g | hCA IX | 19.4 nM (Ki) | [17] |
| Imidazole 5l | hCA IX | 19.8 nM (Ki) | [17] |
| Imidazole 5l | hCA XII | 20 nM (Ki) | [17] |
| VT-1161 (Oteseconazole) | C. albicans CYP51 | 1.4 - 1.6 µM (IC50) | [8] |
| VT-1129 | C. neoformans CYP51 | 0.16 - 0.18 µM (IC50) | [8] |
| Voriconazole | C. albicans CYP51 | 1.6 µM (IC50) | [11] |
| Prothioconazole-desthio | C. albicans CYP51 | 1.9 µM (IC50) | [11] |
| Compound 10c | HDAC1 | 26.2 nM (IC50) | [18] |
| Compound 10c | HDAC2 | 59.3 nM (IC50) | [18] |
| Compound 6d | HDAC1 | 13.2 nM (IC50) | [18] |
| Compound 6d | HDAC2 | 77.2 nM (IC50) | [18] |
| Compound 6d | HDAC3 | 8,908 nM (IC50) | [18] |
Table 3: Anti-inflammatory Activity of Substituted Imidazole Derivatives
| Compound/Derivative | Animal Model | % Inhibition of Edema | Reference |
| Di- and tri-substituted imidazoles (6 compounds) | Carrageenan-induced rat paw edema | 49.58 - 58.02% | [19] |
| Compound 2a | Carrageenan-induced rat paw edema | 100% (at 100 mg/kg) | [19] |
| Compound 2b | Carrageenan-induced rat paw edema | 100% (at 100 mg/kg) | [19] |
| Benzimidazole 5g | Carrageenan-induced rat paw edema | 74.17% | [20] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to elucidate the mechanisms of action of substituted imidazole compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations (and a DMSO control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add a developer solution containing an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value from the dose-response curve.
This type of assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.
Principle: A kinase enzyme transfers a phosphate group from ATP to a specific substrate. The assay measures either the amount of phosphorylated substrate or the amount of ADP produced.
Protocol (Generic Luminescent Kinase Assay - ADP-Glo™):
-
Reagent Preparation: Dilute the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound or vehicle control, the kinase enzyme, and a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 1 hour after compound administration), inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanisms
Diagrams are powerful tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: HDAC Inhibition Signaling Pathway.
Caption: p38 MAP Kinase Signaling Pathway.
Experimental Workflows
References
- 1. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 9. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tailored Tetrasubstituted Imidazole Carrying the Benzenesulfonamide Fragments as Selective Human Carbonic Anhydrase IX/XII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Methyl-1H-imidazol-4-yl)methanol CAS 45533-87-7 physical data
An In-depth Technical Guide to (2-Methyl-1H-imidazol-4-yl)methanol (CAS 45533-87-7)
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound, with the CAS number 45533-87-7, is a heterocyclic compound belonging to the imidazole family.[1][2][3] Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5]
The key physical and chemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 45533-87-7 | [1][2][3] |
| Molecular Formula | C₅H₈N₂O | [1][6] |
| Molecular Weight | 112.13 g/mol | [1][6] |
| Monoisotopic Mass | 112.063662883 Da | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-(Hydroxymethyl)-2-methyl-1H-imidazole, (2-METHYL-1H-IMIDAZOL-5-YL)METHANOL | [2][6] |
| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Topological Polar Surface Area | 48.9 Ų | [6] |
| XlogP (predicted) | -0.4 | [6][7] |
Synthesis and Purification
Illustrative Experimental Protocol: Synthesis of a Substituted Imidazolyl-Methanol
This protocol is adapted from general procedures for the synthesis of similar compounds and should be optimized for the specific target molecule.[8][9]
Materials:
-
Appropriate starting materials (e.g., a suitable amino ketone or its precursor)
-
Formamide or other cyclization reagents
-
Reducing agent (e.g., Lithium aluminum hydride, Sodium borohydride)
-
Anhydrous solvents (e.g., THF, Methanol)
-
Reagents for workup and purification (e.g., deionized water, sodium hydroxide, toluene, ethyl acetate, silica gel)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Formation of the Imidazole Ring: The imidazole core can be synthesized through various methods, such as the reaction of a dicarbonyl compound with an aldehyde and ammonia (Radziszewski synthesis) or from an aminonitrile. For a 2-methyl substituted imidazole, a common precursor would be a suitable diamine reacted with acetic acid or a derivative.[10]
-
Introduction/Modification of the Methanol Group: If the methanol group is not already present on the starting materials, it can be introduced. For instance, a related imidazole-4-carboxylic acid or its ester can be reduced to the corresponding alcohol.
-
Reduction Step (Illustrative): A procedure for the reduction of a related imidazole ester to an imidazolyl-methanol is as follows:
-
A solution of the imidazole ester (1 equivalent) in dry THF is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (1.4 equivalents) in dry THF at 0 °C under an inert atmosphere.[8]
-
The reaction mixture is then stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[11]
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel. A typical eluent system would be a mixture of a polar and a non-polar solvent, such as dichloromethane and methanol.[11][12]
-
Alternatively, recrystallization from a suitable solvent can be employed to obtain the pure product.[10]
-
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Biological Activity and Derivatization
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[4] The specific biological activities of this compound are not extensively documented in the provided search results. However, its structure, featuring a primary alcohol, makes it an excellent candidate for derivatization to explore structure-activity relationships (SAR).
Potential Derivatization Strategies
The hydroxyl group of this compound is a key site for chemical modification to generate a library of new compounds with potentially enhanced biological activities.[13]
-
Esterification: Conversion of the primary alcohol to an ester can alter the lipophilicity and introduce various functional groups that can interact with biological targets.[13]
-
Etherification: The formation of ether linkages can modify the steric and electronic properties of the molecule.[13]
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then be used in subsequent reactions, such as reductive amination or amide bond formation, to create a diverse range of derivatives.[13]
Logical Flow for Derivatization and SAR Studies
Caption: Logical workflow for the derivatization of this compound.
Safety and Handling
Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][6]
Precautionary Measures:
-
Avoid breathing dust, mist, or spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use in a well-ventilated area.[2]
-
Wear protective gloves, safety glasses, and suitable protective clothing.[2]
-
Store in a dry, cool, and well-ventilated area with the container tightly closed.[2]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scbt.com [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 45533-87-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H8N2O | CID 11480420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C5H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 4-Hydroxymethylimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylimidazole and its derivatives are pivotal structural motifs in medicinal chemistry and pharmaceutical development. As key intermediates, they are integral to the synthesis of a wide array of biologically active compounds, including H2-receptor antagonists used in the treatment of peptic ulcers. The strategic importance of these compounds necessitates robust and efficient synthetic methodologies. This technical guide provides an in-depth review of the core synthetic routes to 4-hydroxymethylimidazoles, presenting detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in the selection and implementation of the most suitable synthetic strategies.
Core Synthetic Strategies
The synthesis of 4-hydroxymethylimidazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the reduction of functionalized imidazole precursors, construction of the imidazole ring from acyclic precursors, and direct functionalization of the imidazole core.
Reduction of 4-Imidazolecarboxylic Acid Esters
A prevalent and versatile method for the synthesis of 4-hydroxymethylimidazoles involves the reduction of the corresponding 4-imidazolecarboxylic acid esters. This approach benefits from the relative accessibility of the starting esters.
An improved and cost-effective method for large-scale synthesis avoids the use of expensive hydrides by employing alkali metals or calcium in liquid ammonia.[1] This process selectively reduces the ester group without affecting the imidazole ring.[1]
Experimental Protocol: Reduction of Ethyl 5-methyl-4-imidazolecarboxylate with Sodium in Liquid Ammonia [1]
-
A 5-liter flask equipped with an overhead stirrer is flushed with nitrogen.
-
Anhydrous liquid ammonia (2.7 liters) is collected in the vessel without external cooling.
-
Sodium (112 g, 4.87 moles) is added in small portions.
-
A solution of ethyl 5-methyl-4-imidazolecarboxylate (180 g, 1.17 moles) in 250 ml of anhydrous tetrahydrofuran is added dropwise over 30 minutes.
-
After the addition is complete, the reaction is quenched by the portion-wise addition of ammonium chloride (260 g, 4.87 moles).
-
The ammonia is allowed to evaporate overnight.
-
The residue is treated with 1.5 liters of isopropanol, heated for 30 minutes at 60-75°C, cooled, and filtered.
-
The filtrate is acidified to pH 1 with hydrogen chloride gas and filtered again.
-
The second filtrate is concentrated to a thick slurry and diluted with acetone.
-
The product, 4-(hydroxymethyl)-5-methylimidazole hydrochloride, is collected and dried.
Synthetic Workflow: Reduction of 4-Imidazolecarboxylic Acid Esters
Caption: Workflow for the reduction of 4-imidazolecarboxylic acid esters.
A classic and effective, albeit more expensive for large-scale production, method utilizes lithium aluminum hydride (LiAlH4) as the reducing agent.[2]
Experimental Protocol: Reduction of 4-Methyl-5-carbethoxyimidazole with LiAlH4 [2]
-
To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C, a slurry of ethyl 4-methylimidazole-5-carboxylate in tetrahydrofuran is added in portions.
-
The solution is stirred for 24 hours at room temperature.
-
Concentrated hydrochloric acid is carefully added to the reaction mixture.
-
The organic solvent is removed by evaporation.
-
Absolute ethanol is added, and the mixture is heated to boiling and filtered hot through Celite.
-
The filtrate is evaporated to afford 4-methyl-5-hydroxymethylimidazole hydrochloride.
Synthesis from Fructose
A well-established method, detailed in Organic Syntheses, utilizes fructose as a readily available starting material to construct the imidazole ring.[3]
Experimental Protocol: Synthesis of 4(5)-Hydroxymethylimidazole from Fructose [3]
-
To a 5-liter flask containing 222 g (1 mole) of basic cupric carbonate, add 1.5 liters of distilled water and 720 g (12 moles) of 28% ammonia. Swirl to dissolve the bulk of the copper carbonate.[3]
-
Add 112 g (1.3-1.4 moles) of 37-40% formaldehyde and 90 g (0.475 mole) of 95% fructose.[3]
-
Heat the mixture to 60°C and maintain this temperature for 2.5-3 hours while aerating with a vigorous stream of air.[3]
-
Filter the hot solution and wash the precipitate with hot water.
-
Suspend the moist precipitate in 1 liter of water and acidify to litmus with concentrated hydrochloric acid.
-
Pass hydrogen sulfide gas through the suspension until copper precipitation is complete (2-3 hours).[3]
-
Filter the copper sulfide and extract the precipitate with hot water.
-
Boil the combined filtrate and washings for 15 minutes, then add 60 g (0.26 mole) of picric acid with stirring until dissolved.
-
Cool the solution to allow the hydroxymethylimidazole picrate to crystallize.
-
To convert the picrate to the hydrochloride salt, dissolve 100 g (0.306 mole) of the pure picrate in a mixture of 120 g of 37% hydrochloric acid, 250 ml of water, and 500 ml of benzene at 80°C.
-
Decant the benzene layer and extract the aqueous layer five times with 330-ml portions of benzene.
-
Treat the aqueous layer with activated charcoal, filter, and evaporate to dryness under reduced pressure.
-
Recrystallize the resulting solid from hot absolute ethanol to yield colorless needles of 4(5)-hydroxymethylimidazole hydrochloride.[3]
Synthetic Workflow: Synthesis from Fructose
Caption: Workflow for the synthesis of 4(5)-hydroxymethylimidazole from fructose.
Hydrolysis of Bis-imidazole Ethers
In some synthetic preparations of 4-hydroxymethylimidazoles, bis-imidazole ethers can form as significant by-products. A patented method allows for the conversion of these ethers into the desired product.[2]
Experimental Protocol: Hydrolysis of Bis-(5-methyl-4-imidazolylmethyl) Ether [2]
-
A dilute aqueous solution (e.g., 5 wt%) of crude 4-(hydroxymethyl)-imidazole hydrochloride containing the bis-ether impurity is prepared.
-
The pH of the solution is adjusted to approximately 2.5 to 3 using hydrochloric acid.
-
The solution is heated to a temperature between 100°C and 130°C.
-
The reaction is monitored for the conversion of the ether to 4-(hydroxymethyl)-imidazole hydrochloride.
Hydroxymethylation of 4-Methylimidazole
Direct hydroxymethylation of a pre-formed imidazole ring is another viable strategy.
Experimental Protocol: Hydroxymethylation of 4-Methylimidazole
-
Melt 164.2 g (2.0 mol) of 4-methyl-imidazole and add 36 g (2 mol) of water.
-
Add 166.4 g of 36.1% aqueous formalin solution (2.0 mol) dropwise with stirring and cooling, maintaining a temperature below 30°C.
-
Adjust the reaction mixture to pH 12.4 by adding aqueous sodium hydroxide solution.
-
Stir the mixture at 30°C.
-
After the reaction is complete, the product, 4-methyl-5-hydroxymethylimidazole, is isolated, for example, by neutralization with hydrochloric acid and subsequent workup.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods described.
Table 1: Reduction of 4-Imidazolecarboxylic Acid Esters
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-methyl-4-imidazolecarboxylate | Sodium / Liquid NH₃ | THF / NH₃ | - | - | 78 | [1] |
| 4-Methyl-5-carbethoxyimidazole | LiAlH₄ | THF | 0 to RT | 24 | ~60 | [2] |
Table 2: Synthesis from Fructose
| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield of Picrate (%) | Yield of HCl Salt (%) | Reference |
| Fructose | CuCO₃·Cu(OH)₂, NH₃, CH₂O | 60 | 2.5-3 | 54-60 | 90-95 (from picrate) | [3] |
Table 3: Hydrolysis of Bis-imidazole Ethers
| Starting Material | pH | Temperature (°C) | Time (h) | Final Product Purity (%) | Reference |
| Crude 4-(hydroxymethyl)-imidazole HCl with bis-ether | 2.5-3 | 100-130 | - | >95 | [2] |
Conclusion
The synthesis of 4-hydroxymethylimidazoles can be achieved through various effective routes. The choice of a particular method will depend on factors such as the scale of the synthesis, cost of reagents, and the availability of starting materials. The reduction of 4-imidazolecarboxylic acid esters, particularly using sodium in liquid ammonia, offers a cost-effective and high-yielding process for industrial applications. The synthesis from fructose, while involving multiple steps, utilizes inexpensive starting materials and is well-documented. For syntheses where bis-ether by-products are a concern, a straightforward hydrolysis protocol can be employed. This guide provides the necessary detailed information for researchers to make informed decisions and successfully implement the synthesis of these valuable imidazole intermediates.
References
A Technical Guide to Bioactive Imidazole Alkaloids: Discovery, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a fundamental five-membered heterocyclic scaffold widely distributed in natural products and synthetic compounds, exhibiting a vast array of biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, background, and mechanisms of action of key bioactive imidazole alkaloids. It delves into their origins, from marine sponges to endogenous molecules, and details their diverse physiological and pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neurotransmitter functions.[1][2][3] This document is intended to be a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative bioactivity data, and visual representations of key signaling pathways to facilitate further investigation and application of this important class of compounds.
Introduction to Imidazole Alkaloids
Imidazole, a planar five-membered ring containing two nitrogen atoms, is a crucial building block in numerous biological molecules, including the amino acid histidine and the hormone histamine.[3][4] Its unique electronic properties, including its aromaticity and ability to act as both a proton donor and acceptor, allow it to participate in a wide range of biological interactions.[1] This versatility has made imidazole and its derivatives a privileged structure in medicinal chemistry, with applications ranging from antifungal agents to anticancer drugs.[3][4][5] Natural sources, particularly marine organisms, are a rich reservoir of structurally diverse and biologically active imidazole alkaloids.[6]
Major Classes of Bioactive Imidazole Alkaloids
Marine Sponge-Derived Imidazole Alkaloids
Marine sponges are a prolific source of novel imidazole alkaloids with potent biological activities.[6][7] These compounds often feature complex and unique chemical structures.[7]
-
Pyrrole-Imidazole Alkaloids (PIAs): This is a large and structurally diverse family of alkaloids found exclusively in marine sponges.[8] Oroidin, first isolated from the sponge Agelas oroides, is considered a biosynthetic precursor to many more complex PIAs.[8][9] Other notable examples include the dimeric alkaloids ageliferin and sceptrin.[9][10] Many PIAs exhibit significant biological activities, including antimicrobial, antiviral, and cytotoxic effects.[8][9]
-
Naamidines and Related Compounds: Sponges of the genus Leucetta have yielded a variety of imidazole alkaloids, including the naamidines.[11] For instance, naamidine J, isolated from the South China Sea sponge Pericharax heteroraphis, has demonstrated cytotoxic activity against cancer cell lines.[7]
-
Agelasines: These are 7,9-dialkylpurinium salts isolated from sponges of the genus Agelas.[12] They typically consist of a diterpenoid side chain attached to a 9-methyladenine core and exhibit a range of bioactivities, including antimicrobial and cytotoxic effects, as well as the ability to inhibit Na/K-ATPase.[12]
Endogenous Imidazole-Containing Compounds
-
Histamine: Formed via the decarboxylation of the amino acid histidine, histamine is a potent biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter.[13] Its effects are mediated through four distinct G-protein coupled receptors (H1, H2, H3, and H4), making it a critical target in the treatment of allergies and gastric ulcers.[14][15]
-
Carnosine: A dipeptide composed of β-alanine and L-histidine, carnosine is found in high concentrations in muscle and brain tissues.[16][17] It possesses significant antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and a chelator of divalent metal ions.[16][17][18] Carnosine also functions as a pH buffer in muscle cells.[16]
Other Notable Imidazole Alkaloids
-
Coelenterazine: This imidazopyrazinone luciferin is the light-emitting molecule in many marine bioluminescent organisms.[19] The bioluminescent reaction involves the oxidation of coelenterazine by a luciferase, leading to the emission of blue light.[20][21] This system has been widely adapted for use as a reporter in molecular biology.[22]
-
Pilocarpine: Found in the leaves of Pilocarpus species, pilocarpine is an imidazole alkaloid used in the treatment of glaucoma and dry mouth.[13] It acts as a non-selective muscarinic receptor agonist, stimulating secretions and causing pupillary constriction.[13]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a selection of imidazole alkaloids.
| Compound | Source Organism | Target Cell Line/Organism | Bioactivity | IC50 / EC50 | Reference |
| Naamidine J | Pericharax heteroraphis | K562 (human leukemia) | Cytotoxicity | 11.3 µM | [7][23] |
| Naamidine H | Pericharax heteroraphis | K562 (human leukemia) | Cytotoxicity | 9.4 µM | [23] |
| Naamidine H | Pericharax heteroraphis | HeLa (human cervical cancer) | Cytotoxicity | 21.4 µM | [23] |
| Naamidine H | Pericharax heteroraphis | A549 (human lung cancer) | Cytotoxicity | 22.4 µM | [23] |
| (-)-Calcaridine | Leucetta chagosensis | MCF-7 (human breast cancer) | Cytotoxicity | 25.3 µM | [23] |
| (2E, 9E)-Pyronaamidine-9-(N-methylimine) | Leucetta chagosensis | MCF-7 (human breast cancer) | Cytotoxicity | 24.2 µM | [23] |
| Naamine J | Leucandra sp. | MCF-7 (human breast cancer) | Cytotoxicity | 20.1 µM | [23] |
| Naamine J | Leucandra sp. | A549 (human lung cancer) | Cytotoxicity | 23.7 µM | [23] |
| Naamine J | Leucandra sp. | HeLa (human cervical cancer) | Cytotoxicity | 28.2 µM | [23] |
| Naamine J | Leucandra sp. | PC9 (human lung cancer) | Cytotoxicity | 45.3 µM | [23] |
| Naamidine I | Leucetta chagosensis | HeLa (human cervical cancer) | Cytotoxicity | 29.6 µM | [23] |
| Agelasine Z | Agelas axifera | Haemonchus contortus (L4 larvae) | Reduced Motility | ~50% at 100 µM | [24] |
| Agelasine B | Agelas axifera | Haemonchus contortus (L4 larvae) | Reduced Motility | 50.5% at 100 µM | [24] |
| Agelasine D | Agelas axifera | Haemonchus contortus (L4 larvae) | Reduced Motility | 51.8% at 100 µM | [24] |
Signaling Pathways and Mechanisms of Action
Histamine Receptor Signaling
Histamine exerts its diverse effects by binding to four different G-protein coupled receptors (GPCRs). The signaling pathways for the H1 and H2 receptors are well-characterized.
Histamine H1 Receptor (H1R) Signaling: The H1R is primarily coupled to Gαq/11.[14] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is central to the pro-inflammatory and allergic responses mediated by histamine.
Caption: Histamine H1 Receptor Signaling Pathway.
Histamine H2 Receptor (H2R) Signaling: The H2R is coupled to Gαs, which activates adenylyl cyclase (AC).[25] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[25] cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).[25] This pathway is famously involved in the stimulation of gastric acid secretion.
Caption: Histamine H2 Receptor Signaling Pathway.
Carnosine Biosynthesis and Antioxidant Action
Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthase.[17][26] Its primary mechanism of action as an antioxidant involves the scavenging of reactive oxygen species (ROS) and the chelation of pro-oxidant metal ions like copper and iron.[16][18]
Caption: Carnosine Biosynthesis and Antioxidant Mechanism.
Coelenterazine Bioluminescence
The bioluminescence of coelenterazine is an enzyme-catalyzed chemiluminescent reaction. In the presence of a luciferase and molecular oxygen, coelenterazine is oxidized to form a high-energy dioxetanone intermediate.[19][22] This unstable intermediate then decomposes, releasing carbon dioxide and an excited-state coelenteramide, which emits a photon of light as it returns to its ground state.[20][22]
Caption: Coelenterazine Bioluminescence Reaction Pathway.
Experimental Protocols
General Workflow for Isolation and Characterization
The isolation and characterization of novel imidazole alkaloids from natural sources, such as marine sponges, typically follow a standardized workflow. This process, known as bioassay-guided fractionation, uses a biological assay to direct the purification process.
Caption: Bioassay-Guided Fractionation Workflow.
Protocol: Extraction and Isolation from Marine Sponges
This protocol is a generalized procedure for the extraction and isolation of imidazole alkaloids from a marine sponge, exemplified by the work on Pericharax heteroraphis.[7]
-
Collection and Preparation: Collect the marine sponge sample and freeze-dry it immediately to preserve the chemical constituents. The dried sponge material is then ground into a fine powder.
-
Extraction: The powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Bioassay: Each fraction is tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity). The most active fraction is selected for further purification.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-EtOAc or chloroform-MeOH) to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate the pure compounds.
-
Purity Assessment: The purity of the isolated compounds is confirmed by analytical HPLC and spectroscopic methods.
Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the isolated imidazole alkaloids in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Protocol: Structure Elucidation
The chemical structure of a purified imidazole alkaloid is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular fragments into a complete structure.
-
-
-
Comparison with Known Compounds: The spectroscopic data obtained are compared with those of known compounds reported in the literature to identify if the isolated compound is a known substance or to aid in the structure elucidation of a novel compound.[7]
Conclusion
Imidazole alkaloids represent a vast and diverse group of natural products with significant potential for drug discovery and development. Their wide range of biological activities, from cytotoxicity against cancer cells to modulation of key physiological pathways, underscores their importance as lead compounds. This guide has provided a foundational overview of the discovery, bioactivity, and mechanisms of several key classes of imidazole alkaloids. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers, facilitating the ongoing exploration and exploitation of these remarkable molecules for therapeutic benefit. Further research into the biosynthesis, structure-activity relationships, and mechanisms of action of this chemical class will undoubtedly uncover new and exciting opportunities in medicinal chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Agelasine - Wikipedia [en.wikipedia.org]
- 13. Imidazole Alkaloids | Alkaloids Derived from Histidine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 14. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 15. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carnosine - Wikipedia [en.wikipedia.org]
- 17. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 21. goldbio.com [goldbio.com]
- 22. scispace.com [scispace.com]
- 23. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]
- 24. DSpace [research-repository.griffith.edu.au]
- 25. researchgate.net [researchgate.net]
- 26. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of (2-Methyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This technical guide provides a comprehensive overview of the solubility of (2-Methyl-1H-imidazol-4-yl)methanol. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols for determining its solubility in various solvents. It outlines the gold-standard equilibrium shake-flask method and discusses higher-throughput kinetic solubility assays. Furthermore, this guide presents a framework for data presentation and includes visualizations to clarify experimental workflows and fundamental concepts of solubility.
Introduction to the Significance of Solubility
In the pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a paramount consideration from early discovery through to formulation development. Poor solubility can lead to low and erratic bioavailability, hindering the development of a promising therapeutic candidate.[1] this compound, a heterocyclic compound, possesses structural motifs that suggest its potential for hydrogen bonding and ionization, making its interaction with different solvents a subject of interest for researchers. Understanding its solubility profile is essential for designing appropriate in vitro assays, developing suitable formulations, and predicting its in vivo behavior.
Solubility Data for this compound
Table 1: Illustrative Solubility Data Presentation for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Simulated Gastric Fluid (pH 1.2) | 37 | Data to be determined | Data to be determined | Shake-Flask |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Data to be determined | Data to be determined | Shake-Flask |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the widely accepted equilibrium shake-flask method and provide an overview of kinetic solubility assays.
Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method, proposed by Higuchi and Connors, is the gold-standard for determining thermodynamic solubility.[2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
3.1.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., purified water, buffers, organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
3.1.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration in the solution has reached a plateau.[2][3] For Biopharmaceutics Classification System (BCS) studies, the temperature is typically maintained at 37 ± 1 °C.[4][5][6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and minimized.
-
Analysis: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC.
3.1.3. Data Analysis
The solubility is calculated from the concentration of the analyte in the saturated solution, as determined by the analytical method. It is recommended to perform at least three replicate measurements for each solvent and temperature condition.[6]
Kinetic Solubility Assays
For earlier stages of drug discovery where high-throughput screening is required, kinetic solubility assays are often employed.[7][8] These methods are faster but may not represent true thermodynamic equilibrium. In a typical kinetic solubility assay, a concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.[7][8][9]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Shake-Flask Solubility Measurement
The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Impact of pH on the Solubility of Ionizable Compounds
This compound contains an imidazole ring, which is a weak base and can be protonated at acidic pH. This ionization can significantly impact its aqueous solubility.
Caption: pH-Dependent Solubility of an Imidazole-Containing Compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to determine this critical parameter. By following the detailed experimental protocols for equilibrium and kinetic solubility measurements, a comprehensive understanding of the compound's solubility profile can be achieved. This information is indispensable for advancing the research and development of any potential therapeutic agent.
References
- 1. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations on 2,4-Substituted Imidazoles
This guide provides a comprehensive overview of the application of quantum chemical calculations to understand the electronic structure, reactivity, and potential biological activity of 2,4-substituted imidazoles. Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1] Computational methods, particularly Density Functional Theory (DFT), offer powerful tools to predict molecular properties, guiding the synthesis and development of new therapeutic agents.[2][3]
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing insights into its electronic structure and properties. For organic molecules like substituted imidazoles, Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.[4]
Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a molecule based on its electron density. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results.[4][5] These calculations can optimize the molecular geometry to its lowest energy state and compute various electronic properties.
Key Calculated Properties
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5][6] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[5] The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and reactivity.[7] A smaller gap generally implies higher reactivity.[4]
-
Molecular Electrostatic Potential (MESP): MESP is a 3D map of the electrostatic potential on the surface of a molecule.[8] It is used to predict reactive sites for electrophilic and nucleophilic attacks.[8][9] Red-colored regions indicate negative potential (rich in electrons, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient, susceptible to nucleophilic attack).[8]
-
Global Reactivity Parameters: Properties such as electronegativity, chemical hardness, and the electrophilicity index can be derived from HOMO and LUMO energies to quantify the overall reactivity of a molecule.[5]
Computational and Experimental Methodologies
A typical workflow for the computational analysis of imidazole derivatives integrates theoretical calculations with experimental validation.
Computational Workflow
The process involves defining the molecular structure, performing geometry optimization, and then calculating the desired electronic properties.
Caption: A typical workflow for quantum chemical calculations.
Experimental Protocols
Synthesis (Debus-Radziszewski Imidazole Synthesis): This is a common method for synthesizing substituted imidazoles. A typical protocol is as follows:
-
A dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate are dissolved in a solvent like ethanol or acetic acid.[5]
-
The mixture is refluxed with stirring for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 80 °C).[5]
-
The reaction progress is monitored using thin-layer chromatography (TLC).[5]
-
Upon completion, the product is isolated, purified (e.g., by recrystallization or chromatography), and characterized using spectroscopic methods (FTIR, NMR, Mass Spectrometry).[5][10]
Antimicrobial Activity Assay (Tube Dilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
A series of dilutions of the synthesized imidazole compound is prepared in a liquid growth medium in test tubes.
-
Each tube is inoculated with a standardized suspension of a specific microorganism (e.g., Staphylococcus aureus, Escherichia coli).[11]
-
The tubes are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11]
Analysis of 2,4-Substituted Imidazoles
Quantum chemical calculations provide valuable data on how different substituents at the 2 and 4 positions influence the electronic properties of the imidazole ring.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The energy of the HOMO, LUMO, and the resulting energy gap (ΔE) are fundamental in assessing the chemical reactivity and bioactivity of imidazole derivatives. A lower energy gap is often associated with higher chemical reactivity and potentially greater biological activity.[4]
| Compound (Substituents) | Computational Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| 2-butyl-4-chloro-1H-imidazole (N-substituted benzyl) | DFT | - | - | 5.4904 | [12] |
| 2-butyl-4-chloro-1H-imidazole (N-substituted 4-methylbenzyl) | DFT | - | - | 5.5022 | [12] |
| 2-butyl-4-chloro-1H-imidazole (N-substituted 4-methoxybenzyl) | DFT | - | - | 5.3040 | [12] |
| 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)‑1H-imidazole | DFT | - | - | 2.41 | [2] |
| Benzimidazole-thiadiazole derivative (5h) | B3LYP/6-311G(d,p) | - | - | 3.417 | [4] |
Molecular Electrostatic Potential (MEP) Analysis
MEP maps reveal the charge distribution and sites prone to molecular interactions. For an imidazole derivative, the nitrogen atoms of the ring are typically regions of negative potential (nucleophilic), making them sites for hydrogen bonding or coordination with metal ions. The hydrogen atom on the nitrogen is a region of positive potential (electrophilic).[8] This analysis is crucial for understanding drug-receptor interactions.
Application in Drug Development
Quantum chemical calculations are instrumental in the rational design of imidazole-based drugs, particularly enzyme inhibitors.
Case Study: Imidazoles as Kinase Inhibitors
Substituted imidazoles are known to be effective inhibitors of key signaling proteins like p38 MAP kinase and B-Raf kinase, which are implicated in inflammation and cancer.[1] Computational studies can elucidate the electronic features that enhance binding affinity to the kinase active site. A lower HOMO-LUMO gap and specific MEP distributions can correlate with enhanced inhibitory activity.
The diagram below illustrates the logical relationship in designing a kinase inhibitor, where computational analysis guides chemical synthesis and subsequent biological testing.
Caption: A workflow for imidazole-based drug discovery.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust theoretical framework for investigating the electronic properties of 2,4-substituted imidazoles. By computing properties like HOMO-LUMO energies and molecular electrostatic potential, researchers can gain predictive insights into the reactivity, stability, and potential biological activity of these compounds. This computational approach, when integrated with experimental synthesis and bioassays, significantly accelerates the design and development of novel imidazole-based therapeutics, making it an indispensable tool for medicinal chemists and drug development professionals.
References
- 1. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Derivatization of (2-Methyl-1H-imidazol-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Methyl-1H-imidazol-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary hydroxyl group and an imidazole ring, offers multiple points for chemical modification. Derivatization of this core scaffold allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The imidazole moiety is a key component in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols for the derivatization of this compound via esterification, etherification, and carbamoylation of its primary hydroxyl group.
Key Derivatization Strategies
The primary hydroxyl group of this compound is the main target for derivatization. The following strategies can be employed to introduce diverse functional groups and modulate the physicochemical properties of the parent molecule.
-
Esterification: The conversion of the primary alcohol to an ester is a common strategy to increase lipophilicity and introduce functionalities that can engage in specific interactions with biological targets.[2]
-
Etherification: The formation of an ether linkage provides a stable and synthetically versatile modification that can alter the steric and electronic properties of the molecule.[2]
-
Carbamoylation: The introduction of a carbamate group can enhance the metabolic stability and hydrogen bonding capacity of the molecule, which is often beneficial for drug-receptor interactions.
Experimental Protocols
The following protocols are general procedures that can be adapted for various substrates and reagents. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Esterification of this compound
This protocol describes a general method for the synthesis of esters from this compound using an acid chloride or carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid or Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Add triethylamine or pyridine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acid chloride (1.1 equivalents) or a pre-activated carboxylic acid (using a coupling agent like DCC or EDC, 1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM in methanol).
Data Presentation:
| Entry | Carboxylic Acid/Acid Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Triethylamine | DCM | 6 | [Expected >85] |
| 2 | Acetic Anhydride | Pyridine | THF | 4 | [Expected >90] |
| 3 | Propionic Acid (with EDC) | DMAP | DCM | 12 | [Expected >70] |
| Note: Yields are representative and may vary depending on the specific substrate and reaction conditions. |
Protocol 2: Etherification of this compound (Williamson Ether Synthesis)
This protocol outlines the synthesis of ethers from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a suitable eluent system.[2]
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | DMF | 18 | [Expected >75] |
| 2 | Methyl Iodide | NaH | THF | 24 | [Expected >80] |
| 3 | Ethyl Bromide | NaH | DMF | 24 | [Expected >70] |
| Note: Yields are representative and may vary depending on the specific substrate and reaction conditions. |
Protocol 3: Carbamoylation of this compound
This protocol details the synthesis of carbamates from this compound and an isocyanate or by using a carbamoylating agent.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate) or Carbamoyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Pyridine (if using carbamoyl chloride)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup with carbamoyl chloride)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure (using an isocyanate):
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Procedure (using a carbamoyl chloride):
-
Follow the procedure for esterification (Protocol 1), substituting the acid chloride with a carbamoyl chloride (1.1 equivalents) and using a base like triethylamine (1.5 equivalents).
Data Presentation:
| Entry | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Phenyl Isocyanate | - | DCM | 4 | [Expected >90] |
| 2 | N,N-Dimethylcarbamoyl Chloride | Triethylamine | THF | 8 | [Expected >80] |
| Note: Yields are representative and may vary depending on the specific substrate and reaction conditions. |
Visualizations
Derivatization Pathways
Caption: Chemical pathways for the derivatization of this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of derivatives.
References
Application Notes and Protocols for the Use of (2-Methyl-1H-imidazol-4-yl)methanol as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (2-Methyl-1H-imidazol-4-yl)methanol as a versatile synthetic precursor in the development of bioactive molecules. The imidazole scaffold is a prominent feature in many pharmaceuticals, and the functionalized methanol group at the 4-position offers a reactive handle for a variety of chemical transformations.
I. Introduction
This compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds. The presence of a primary alcohol allows for straightforward derivatization through esterification, etherification, and oxidation, while the imidazole ring itself can undergo N-alkylation or other modifications. These transformations enable the generation of libraries of compounds for screening in drug discovery programs. Imidazole-containing compounds have demonstrated a wide spectrum of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules.[1][2]
II. Synthetic Applications and Bioactivity of Derivatives
The primary alcohol of this compound is a key site for chemical modification to produce derivatives with potential therapeutic applications. By way of analogy, derivatives of the structurally similar 2-methyl-1H-benzimidazole-4-methanol have shown potent inhibitory activity against various kinases involved in cancer cell proliferation, such as EGFR, HER2, and CDK2.[3] The following table summarizes the bioactivity of such analogous benzimidazole derivatives, providing a rationale for the synthesis of similar imidazole-based compounds.
Table 1: Bioactivity of Analogous Benzimidazole Derivatives [3]
| Compound | Target/Activity | IC50/MIC | Cell Line/Organism |
| 2-Methyl-1H-benzimidazole | Antioxidant | IC50: 144.84 µg/mL | DPPH Assay |
| Cytotoxic | LC50: 0.42 µg/mL | Brine Shrimp | |
| Antimicrobial | Zone of Inhibition: 7-8 mm | Various bacteria | |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | EGFR Kinase Inhibition | IC50: 7.82 µM | - |
| HER2 Kinase Inhibition | IC50: 8.15 µM | - | |
| CDK2 Kinase Inhibition | IC50: 9.21 µM | - | |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide | EGFR Kinase Inhibition | IC50: 8.93 µM | - |
| HER2 Kinase Inhibition | IC50: 9.12 µM | - | |
| CDK2 Kinase Inhibition | IC50: 10.24 µM | - | |
| Various 2-substituted benzimidazoles | Anticancer | IC50 < 10 µg/mL | HEPG2, MCF7, HCT116 |
III. Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: Esterification of this compound
This protocol details the synthesis of ester derivatives from this compound and an acid chloride.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride)
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.[3]
-
Add triethylamine or pyridine (1.5 equivalents).[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Slowly add the desired acid chloride (1.2 equivalents) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.[3]
-
Extract the product with DCM or ethyl acetate.[3]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Williamson Ether Synthesis with this compound
This protocol describes the synthesis of ether derivatives from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF, add a solution of this compound (1.0 equivalent) in the same solvent at 0 °C under a nitrogen atmosphere.[3]
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.[3]
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for derivatization.
Diagram 2: Representative Kinase Inhibition Pathway
Caption: Potential kinase inhibition pathway.
References
Application Notes and Protocols for the Quantification of (2-Methyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (2-Methyl-1H-imidazol-4-yl)methanol. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate quantification is crucial for quality control and regulatory compliance. The following sections detail three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound in bulk drug substances and reaction mixtures. The method's simplicity and reliability make it suitable for routine quality control.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid
-
Mobile Phase B: Methanol
-
Gradient: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
Run Time: Approximately 10 minutes
4. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 700 mL of Mobile Phase A with 300 mL of Methanol (Mobile Phase B). Degas the solution before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram: HPLC-UV Analysis
References
Application Note: A Systematic Approach to HPLC Method Development for Purity Analysis of Imidazole Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction Imidazole and its derivatives are fundamental structural motifs in a vast number of active pharmaceutical ingredients (APIs), prized for their diverse biological activities, including antifungal and antibacterial properties.[1] The purity of imidazole intermediates is a critical parameter in drug synthesis, as impurities can affect the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of these intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2][3]
This application note provides a comprehensive guide to developing and validating robust HPLC methods for the purity analysis of both chiral and achiral imidazole intermediates. It outlines systematic protocols for reversed-phase and chiral chromatography, data interpretation, and method validation.
Logical Workflow for HPLC Method Development
A structured approach is essential for efficient HPLC method development. The process begins with understanding the analyte's properties and progresses through systematic screening and optimization to a final, validated method.
Caption: Logical workflow for systematic HPLC method development.
Experimental Protocols
Protocol 1: Reversed-Phase (RP-HPLC) for Achiral Purity Analysis
This protocol is suitable for the majority of imidazole intermediates and their related substance impurities. Separation is based on hydrophobicity.[2]
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 stationary phase is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] C8 columns can also be used.[4][5]
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Buffers such as ammonium acetate, potassium dihydrogen phosphate, or acids like formic acid or trifluoroacetic acid (TFA).[2][6][7]
2. Standard and Sample Preparation
-
Diluent: A mixture of the mobile phase components, typically 50:50 (v/v) ACN:Water, is a good starting point.
-
Standard Solution: Prepare a stock solution of the imidazole intermediate reference standard at approximately 1.0 mg/mL in diluent. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard. Ensure complete dissolution; sonication may be required.
-
Spiked Sample: To aid in peak identification, prepare a sample solution spiked with a small amount of the reference standard.
3. Chromatographic Conditions The following table provides a starting point for method development. Optimization is typically required.
| Parameter | Initial Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A shorter, smaller particle size column (e.g., 150 mm, 3 µm) can be used for faster analysis if resolution is adequate. |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with phosphoric acid.[4][5] | The pH should be adjusted based on the pKa of the analyte to ensure it is in a single ionic form.[7] Using volatile buffers like ammonium formate is necessary for MS compatibility.[8] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH)[4] | ACN generally provides better peak shape and lower backpressure than MeOH. |
| Elution Mode | Gradient | A typical scouting gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate. An isocratic method can be developed later if the separation allows.[9] |
| Flow Rate | 1.0 mL/min[4][5][10] | Can be adjusted to optimize run time and resolution. |
| Column Temperature | 30 °C[3] | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm or 220 nm[3][6][11] | Imidazole rings typically have strong absorbance at low UV wavelengths. A DAD can be used to check for peak purity. |
| Injection Volume | 10 µL[3][10] | Should be consistent across all standards and samples. |
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
Many imidazole-based antifungal agents are chiral and exist as racemic mixtures.[11] Chiral HPLC is necessary to separate and quantify the enantiomers, as one may be an undesired impurity.
1. Instrumentation and Reagents
-
HPLC System: Standard HPLC system with UV/DAD detector.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns like Chiralcel® OJ (cellulose tris(4-methylbenzoate)) or Chiralpak® series are widely used.[11][12][13]
-
Reagents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and additives like diethylamine (DEA).
2. Standard and Sample Preparation
-
Diluent: Typically the mobile phase itself or a mixture of hexane and alcohol.
-
Standard/Sample Solution: Prepare solutions of the racemic mixture at a suitable concentration (e.g., 0.5-1.0 mg/mL) in the diluent.
3. Chromatographic Conditions Normal-phase chromatography is common for chiral separations of imidazoles.[12]
| Parameter | Typical Condition | Notes |
| Column | Chiralcel® OJ, 250 mm x 4.6 mm, 10 µm[9][11] | The choice of CSP is critical and often requires screening several different column chemistries. |
| Mobile Phase | n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol)[11][12] | The ratio of hexane to alcohol is a critical parameter for optimizing resolution. A small amount of an amine modifier like DEA (e.g., 0.1%) is often added to improve the peak shape of basic compounds.[9][11] |
| Elution Mode | Isocratic or Gradient[11] | Isocratic elution is preferred for simplicity. However, a gradient may be necessary if a wide range of enantiomers with different retention times needs to be separated in a single run.[9] |
| Flow Rate | 0.8 mL/min[9][11] | Lower flow rates can sometimes improve chiral resolution. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can significantly impact chiral separations; it should be kept constant. |
| Detection | UV at 220 nm[9][11] | Wavelength should be chosen to maximize the response for the analyte. |
| Injection Volume | 10 - 20 µL |
Data Presentation and Validation
Once a suitable separation is achieved, the method must be validated to ensure it is fit for purpose. Key validation parameters are summarized below.
Table 1: Typical Method Validation Parameters and Acceptance Criteria This table presents typical results for a validated RP-HPLC method for purity analysis, based on ICH guidelines.[3]
| Parameter | Typical Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | The method should be able to unequivocally assess the analyte in the presence of other components. |
| Linearity (r²) | > 0.999[5] | Correlation coefficient (r²) should be ≥ 0.99. |
| Range | 10 - 100 µg/mL[5] | Typically 80% to 120% of the test concentration for assay; LOQ to 120% for impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] | ±2.0% for API assay; wider ranges may be acceptable for impurities. |
| Precision (RSD%) | < 2.0%[1][3] | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD should be ≤ 2%. |
| Limit of Detection (LOD) | 0.01% - 0.15 µg/mL[3][5] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 0.03% - 0.51 µg/mL[3][5] | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small variations in method parameters. | Method should remain reliable under minor variations in pH, flow rate, or mobile phase composition. |
Table 2: Example Chromatographic Results for an Imidazole Intermediate and Impurities This table illustrates hypothetical quantitative data from a developed RP-HPLC method.
| Compound | Retention Time (min) | Resolution (USP) | Tailing Factor (USP) | Purity (%) |
| Impurity A | 4.2 | - | 1.2 | 0.08 |
| Impurity B | 6.8 | 5.1 | 1.1 | 0.12 |
| API | 8.5 | 3.2 | 1.0 | 99.75 |
| Impurity C | 11.1 | 4.5 | 1.3 | 0.05 |
Conclusion Developing a robust HPLC method for the purity analysis of imidazole intermediates is a systematic process that relies on understanding the analyte's physicochemical properties and selecting the appropriate chromatographic mode. Reversed-phase HPLC is a versatile tool for achiral separations, while specialized chiral columns are essential for resolving enantiomers. By following the structured workflow and protocols outlined in this note and performing a thorough method validation, researchers can ensure the generation of accurate, reliable, and reproducible purity data critical for the advancement of drug development projects.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 7. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 8. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of the imidazole ring, a fundamental transformation in medicinal chemistry and materials science. The introduction of alkyl groups onto the imidazole nitrogen atoms significantly modulates the physicochemical and biological properties of the parent molecule, including its lipophilicity, solubility, metabolic stability, and receptor-binding affinity. This document outlines several common and advanced methodologies for this crucial chemical modification.
Classical N-Alkylation with Alkyl Halides
This is the most direct and widely employed method for the N-alkylation of imidazoles. The reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen, often deprotonated by a base, attacks an electrophilic alkyl halide.[1][2] The choice of base, solvent, and temperature is critical for achieving high yields and, in the case of unsymmetrically substituted imidazoles, controlling regioselectivity.[3][4]
Quantitative Data Summary
| Imidazole Derivative | Alkylating Agent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | RT | 40 | [3] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | RT | 35 | [3] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | 24 | RT | 30 | [3] |
| Imidazole | Various Alkyl Bromides | KOH/K₂CO₃ | CH₃CN | 24 | 80 | - | [5] |
| Imidazole | 1-Bromobutane | Alkaline Carbons | - | - | 60 | ~75 | [6] |
Note: Yields are highly substrate-dependent and the conditions above may require optimization.
Experimental Protocols
Protocol 1.1: N-Alkylation using a Weak Base in Acetonitrile
This protocol is suitable for imidazoles with electron-withdrawing groups and reactive alkylating agents.[2]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Alkyl Halide (1.0-1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (1.1-1.5 equiv), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of the substituted imidazole (e.g., 7.87 mmol) in anhydrous acetonitrile (30 mL), add anhydrous potassium carbonate (e.g., 8.7 mmol).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.[2][3]
-
Add the alkylating agent (e.g., 15.74 mmol) dropwise to the stirred mixture.[3]
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 1.2: N-Alkylation using a Strong Base in an Aprotic Solvent
This protocol is recommended for less reactive imidazoles or alkylating agents, where a stronger base is required for complete deprotonation.[1][2]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the substituted imidazole in anhydrous DMF, cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.[1] (Caution: NaH reacts violently with water and is flammable).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]
-
Add the alkylating agent dropwise to the reaction mixture at room temperature.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for classical N-alkylation of imidazoles.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of imidazoles using alcohols, offering an alternative to alkyl halides.[7][8] This reaction proceeds under mild, neutral conditions and is particularly useful for the alkylation of sterically hindered imidazoles.[7][9][10]
Experimental Protocol
Protocol 2.1: General Procedure for Mitsunobu N-Alkylation
Materials:
-
Imidazole Derivative (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the imidazole derivative, the alcohol, and triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD in the same solvent.[7] (Caution: Azodicarboxylates are hazardous).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.
Logical Relationship Diagram
Caption: Key components and products in the Mitsunobu reaction.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for the N-alkylation of imidazoles, particularly in biphasic systems (solid-liquid or liquid-liquid).[11] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the imidazolide anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[12] This method can offer high yields and selectivity, sometimes even without the need for an organic solvent.[11]
Experimental Protocol
Protocol 3.1: N-Alkylation under Solid-Liquid PTC Conditions
Materials:
-
Imidazole (1.0 equiv)
-
Alkyl Halide (1.0-1.5 equiv)
-
Solid Base (e.g., powdered KOH) (2.0 equiv)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB) (0.05-0.1 equiv)
-
Organic Solvent (e.g., Toluene, Dichloromethane) or neat
Procedure:
-
Combine the imidazole, solid base, and phase-transfer catalyst in a reaction flask.
-
Add the organic solvent (if used) and the alkylating agent.
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the solid base and inorganic salts.
-
Wash the filtrate with water to remove the catalyst.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Workflow Diagram
Caption: Mechanism of Phase-Transfer Catalyzed N-Alkylation.
Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields in shorter reaction times compared to conventional heating.[7] This technique is particularly advantageous for high-throughput synthesis and process optimization.
Experimental Protocol
Protocol 4.1: General Procedure for Microwave-Assisted N-Alkylation
Materials:
-
Imidazole Derivative (1.0 mmol)
-
Alkylating Agent (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
High-Boiling Point Solvent (e.g., DMF, DMSO, 3-5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the imidazole derivative, the alkylating agent, and the base.[7]
-
Add the high-boiling point solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 5-30 minutes) and start the irradiation.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[7]
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted N-alkylation.
Advanced and Alternative Methods
For more challenging substrates or specific applications, several other methods can be employed for the N-alkylation and N-arylation of imidazoles.
-
Aza-Michael Addition: This method involves the conjugate addition of the imidazole nitrogen to an electron-deficient alkene, such as an α,β-unsaturated ester or ketone. The reaction is often catalyzed by a base.[13]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, primarily used for N-arylation with aryl halides.[7][14][15] This method offers excellent functional group tolerance and is highly effective for synthesizing N-aryl imidazoles.
-
Ullmann Condensation: A classical copper-catalyzed reaction for N-arylation, typically requiring higher temperatures than palladium-catalyzed methods but remaining a cost-effective option.[16][17]
These advanced methods often require careful optimization of catalysts, ligands, and reaction conditions, but provide access to a broader range of N-functionalized imidazole derivatives that may not be accessible through classical alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 14. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application of (2-Methyl-1H-imidazol-4-yl)methanol in the Creation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound (2-Methyl-1H-imidazol-4-yl)methanol is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its substituted imidazole core serves as a versatile scaffold that can be strategically modified to interact with the ATP-binding site of various kinases. The methyl group at the 2-position and the methanol group at the 4-position provide key anchor points for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
One of the most notable applications of imidazole-based scaffolds is in the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling molecule in inflammatory pathways.[1][2] Derivatives of 2,4-disubstituted imidazoles have demonstrated significant inhibitory activity against TAK1, making this scaffold a promising starting point for the development of novel anti-inflammatory and anti-cancer therapeutics. The imidazole core can form crucial hydrogen bond interactions with the hinge region of the kinase, a common binding motif for type I kinase inhibitors.
Furthermore, the imidazole moiety has been incorporated into inhibitors targeting other kinase families, such as Protein Kinase C (PKC), highlighting the broad applicability of this heterocycle in kinase inhibitor design. The ability to functionalize both the nitrogen and carbon atoms of the imidazole ring allows for the generation of diverse chemical libraries to screen against a wide range of kinase targets.
This document provides detailed protocols for the synthesis of a representative TAK1 inhibitor derived from this compound and the subsequent biological evaluation of its inhibitory activity.
Data Presentation
The following table summarizes the in vitro biochemical potency of representative 2,4-disubstituted-1H-imidazole carboxamides as TAK1 inhibitors. These compounds share a common imidazole core, illustrating the potential of derivatives that can be synthesized from this compound.
| Compound ID | Target Kinase | R¹ Substituent | R² Substituent | IC₅₀ (µM)[3] |
| 1 | TAK1 | 1-pyrrolidinyl | 2-(difluoromethoxy)benzyl | 0.65 |
| 2 | TAK1 | N,N-dimethylamino | 2-(difluoromethoxy)benzyl | 26 |
| 3 | TAK1 | 1-piperidinyl | 2-(difluoromethoxy)benzyl | 1.8 |
| 4 | TAK1 | N-ethylamino | 2-(difluoromethoxy)benzyl | >100 |
| 5 | TAK1 | 1-pyrrolidinyl | 2-(methoxy)benzyl | 2.8 |
| 6 | TAK1 | 1-pyrrolidinyl | 2-(ethoxy)benzyl | 2.6 |
Experimental Protocols
I. Synthesis of a Representative TAK1 Inhibitor
This protocol outlines a proposed synthetic route to a 2,4-disubstituted imidazole carboxamide, a potent TAK1 inhibitor, starting from this compound. The synthesis involves a three-step process: oxidation of the alcohol to the aldehyde, formation of an intermediate ester, and subsequent amidation.
Step 1: Oxidation of this compound to 2-Methyl-1H-imidazole-4-carbaldehyde
This step utilizes manganese dioxide, a mild and selective oxidizing agent for allylic and benzylic-type alcohols.
-
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/g of starting material) in a round-bottom flask, add activated MnO₂ (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24-48 hours depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield 2-Methyl-1H-imidazole-4-carbaldehyde as a solid, which can be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
This step involves the oxidation of the aldehyde to a carboxylic acid followed by esterification. A one-pot procedure is described here.
-
Materials:
-
2-Methyl-1H-imidazole-4-carbaldehyde
-
Urea hydrogen peroxide (UHP)
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve 2-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in absolute ethanol (10 mL/g of aldehyde) in a round-bottom flask.
-
Add UHP (2.0 eq) and TsCl (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-methyl-1H-imidazole-4-carboxylate.
-
Step 3: Amide Coupling to form N-(2-(difluoromethoxy)benzyl)-2-methyl-4-(pyrrolidine-1-carbonyl)-1H-imidazole
This final step involves the hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction.
-
Materials:
-
Ethyl 2-methyl-1H-imidazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl), 1M
-
(2-(Difluoromethoxy)phenyl)methanamine
-
Pyrrolidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer
-
-
Procedure:
-
Ester Hydrolysis:
-
Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH ~5-6 with 1M HCl.
-
Extract the product with EtOAc, dry the organic layer over Na₂SO₄, and concentrate to yield 2-methyl-1H-imidazole-4-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve 2-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.
-
Add pyrrolidine (1.2 eq) and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The resulting intermediate, (2-methyl-1H-imidazol-4-yl)(pyrrolidin-1-yl)methanone, is then coupled with (2-(difluoromethoxy)phenyl)methanamine following a similar HATU coupling protocol to yield the final product.
-
Purify the final compound by column chromatography or preparative HPLC.
-
-
II. Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compound against TAK1 can be determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.
-
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a high TR-FRET signal. An inhibitor will prevent the phosphorylation of the substrate, leading to a decrease in the TR-FRET signal.
-
Materials:
-
TAK1/TAB1 enzyme complex
-
Fluorescein-labeled kinase substrate (e.g., FL-IKK-tide)
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase assay buffer
-
EDTA solution (to stop the reaction)
-
Synthesized inhibitor compound
-
384-well assay plates
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in the kinase assay buffer containing a constant concentration of DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the inhibitor.
-
-
Visualizations
Signaling Pathway Diagrams
Caption: Simplified TAK1 signaling pathway.
Caption: Overview of a conventional PKC signaling pathway.
Experimental Workflow Diagram
Caption: Synthetic workflow for a TAK1 inhibitor.
References
- 1. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design in Screening Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] Their therapeutic potential spans anti-inflammatory, anticancer, antiviral, and antifungal applications.[3][4][5] A critical step in harnessing this potential is the design and implementation of robust cell-based assays for screening libraries of imidazole derivatives to identify lead compounds and elucidate their mechanisms of action.
These application notes provide a comprehensive framework for designing a screening cascade for imidazole derivatives, focusing on identifying compounds with anti-inflammatory properties. The workflow begins with an initial assessment of cytotoxicity, followed by primary screening to identify compounds that modulate key inflammatory signaling pathways, and concludes with secondary assays to confirm the mechanism of action.
Experimental Workflow for Screening Imidazole Derivatives
The proposed screening workflow is designed to efficiently identify and characterize imidazole derivatives with potential therapeutic effects. The process begins with a counter-screen to eliminate cytotoxic compounds, followed by a primary high-throughput screen to identify hits that modulate a specific signaling pathway, and finally, secondary assays to confirm the mechanism of action of the lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (2-Methyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-1H-imidazol-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted imidazole core is a key pharmacophore in a variety of biologically active compounds. The presence of both a nucleophilic imidazole ring and a primary alcohol functional group allows for diverse downstream chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures. These application notes provide a detailed protocol for the large-scale synthesis of this compound, suitable for process chemistry and bulk manufacturing environments.
The proposed synthesis is a three-step process commencing with the readily available starting material, 2-methylimidazole. The key steps involve the protection of the imidazole nitrogen, regioselective formylation at the C4-position, and subsequent reduction of the introduced aldehyde to the target primary alcohol.
Experimental Protocols
This synthesis is divided into three primary stages:
-
Protection of 2-Methylimidazole: Synthesis of N,N,2-trimethyl-1H-imidazole-1-sulfonamide.
-
Formylation: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde.
-
Reduction: Synthesis of this compound.
Protocol 1: Synthesis of N,N,2-trimethyl-1H-imidazole-1-sulfonamide (Protected Intermediate)
This step involves the protection of the N-H group of 2-methylimidazole with a dimethylaminosulfonyl group to facilitate regioselective C-H functionalization in the subsequent step.
-
Materials:
-
2-Methylimidazole
-
N,N-Dimethylaminosulfonyl chloride
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suitable reaction vessel, add 2-methylimidazole (1.0 eq) and 1,2-dichloroethane.
-
Add triethylamine (1.15 eq) to the solution.
-
Slowly add N,N-dimethylaminosulfonyl chloride (2.0 eq) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature overnight.
-
Filter the resulting solid and wash it with 1,2-dichloroethane.
-
Combine the filtrates and wash with a saturated solution of sodium carbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation to yield N,N,2-trimethyl-1H-imidazole-1-sulfonamide.
-
Protocol 2: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde
This stage involves the regioselective formylation of the protected 2-methylimidazole at the C4-position via lithiation, followed by quenching with an electrophilic formylating agent and subsequent in-situ deprotection.
-
Materials:
-
N,N,2-trimethyl-1H-imidazole-1-sulfonamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve N,N,2-trimethyl-1H-imidazole-1-sulfonamide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq) to the reaction mixture, maintaining the temperature at -78 °C.[1]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add N,N-dimethylformamide (6.3 eq) and continue stirring at -78 °C for 1 hour.[1]
-
Allow the reaction to warm to room temperature.
-
Carefully adjust the pH to 1 with concentrated HCl and stir for 2 hours to effect deprotection.[1]
-
Neutralize the mixture to a pH of 8 with a saturated solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methyl-1H-imidazole-4-carbaldehyde.
-
Protocol 3: Synthesis of this compound
The final step is the reduction of the aldehyde functional group to a primary alcohol using a mild and selective reducing agent.
-
Materials:
-
2-Methyl-1H-imidazole-4-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve 2-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactant | Molar Eq. | Reagent/Solvent | Molar Eq. / Volume | Temperature (°C) | Reaction Time | Expected Yield (%) |
| 1 | 2-Methylimidazole | 1.0 | N,N-Dimethylaminosulfonyl chloride | 2.0 | Room Temp. | Overnight | ~59%[1] |
| Triethylamine | 1.15 | ||||||
| 1,2-Dichloroethane | - | ||||||
| 2 | Protected Intermediate | 1.0 | n-Butyllithium | 1.2 | -78 | 1.5 hours | ~60%[1] |
| N,N-Dimethylformamide | 6.3 | ||||||
| Anhydrous THF | - | ||||||
| Conc. HCl (for deprotection) | - | Room Temp. | 2 hours | ||||
| 3 | 2-Methyl-1H-imidazole-4-carbaldehyde | 1.0 | Sodium Borohydride | 1.5 | 0 to Room Temp. | 2-3 hours | >90% |
| Methanol | - |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Monitoring the Progress of Imidazole Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of imidazole derivatives is a cornerstone in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. Efficiently monitoring the progress of these synthesis reactions is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. This document provides detailed application notes and protocols for various analytical techniques used to monitor the progress of imidazole synthesis reactions.
Application Notes
A variety of analytical techniques can be employed to monitor the formation of imidazole products and the consumption of starting materials. The choice of method depends on factors such as the physical and chemical properties of the reactants and products, the reaction conditions, and the available instrumentation.
1. Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[1][2][3][4] It allows for the simultaneous analysis of starting materials, intermediates, and products. By observing the appearance of the product spot and the disappearance of the reactant spots, a researcher can quickly assess the reaction's progress.[2][5]
-
Principle: Separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent or solvent mixture).
-
Application: Ideal for quick, real-time checks during a reaction to determine its progression towards completion.[1] It is often the first method used to get an indication of the reaction status.[2][3][4]
-
Advantages: Fast, inexpensive, and requires minimal sample preparation.
-
Limitations: Primarily qualitative, less precise for quantification compared to other methods, and separation efficiency can be limited.
2. High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both qualitative and quantitative analysis of imidazole synthesis reactions.[6][7] It offers high resolution and sensitivity, making it suitable for analyzing complex reaction mixtures and accurately quantifying the concentration of each component.[6][8][9]
-
Principle: Separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components interact differently with the adsorbent material, causing them to elute at different times.
-
Application: Widely used for accurate determination of reaction yield and purity of the imidazole product.[6][7] It is particularly useful for monitoring reactions involving non-volatile and thermally labile compounds.
-
Advantages: High resolution, high sensitivity, excellent for quantification, and can be automated for high-throughput analysis.[8][9]
-
Limitations: More expensive instrumentation and requires more extensive method development compared to TLC.
3. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique suitable for monitoring imidazole synthesis reactions that involve volatile and thermally stable compounds.[10][11][12]
-
Principle: The sample is vaporized and separated into its components in a gaseous mobile phase as it passes through a stationary phase in a column. The separated components are then detected by a mass spectrometer, which provides information about their molecular weight and structure.
-
Application: Useful for identifying and quantifying volatile imidazoles and byproducts. Derivatization may be necessary for non-volatile imidazoles to make them suitable for GC analysis.[10]
-
Advantages: Excellent separation efficiency, high sensitivity, and provides structural information from the mass spectrum.[11]
-
Limitations: Limited to volatile and thermally stable compounds; derivatization can add complexity to the sample preparation.[10]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ monitoring of reaction kinetics and for the structural characterization of reactants, intermediates, and products.[13][14][15]
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
-
Application: Allows for real-time monitoring of the reaction mixture without the need for sample workup.[13] It is invaluable for mechanistic studies and for identifying unexpected intermediates or byproducts.[14][15]
-
Advantages: Non-destructive, provides rich structural information, and can be used for in-situ monitoring.[13]
-
Limitations: Lower sensitivity compared to other methods, requires more expensive instrumentation and deuterated solvents.
5. Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It can be used to monitor the progress of a reaction by observing the appearance or disappearance of specific absorption bands corresponding to the functional groups of the reactants and products.[16][17][18]
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation corresponds to the vibration of specific bonds within a molecule.
-
Application: Useful for tracking the conversion of functional groups, for example, the disappearance of a carbonyl group from a starting material and the appearance of C=N and N-H stretches characteristic of the imidazole ring.[16][17]
-
Advantages: Fast, non-destructive, and can be used for in-situ monitoring with the appropriate probes.
-
Limitations: Provides information about functional groups rather than the entire molecular structure, and complex spectra can be difficult to interpret.
Quantitative Data Summary
| Technique | Parameter | Typical Values | References |
| HPLC | Limit of Detection (LOD) | 0.02 - 0.41 µg/mL | [7][8][9] |
| Limit of Quantification (LOQ) | 0.2370 - 1.9373 µg/mL | [10] | |
| Recovery | 99.2% - 100% | [7] | |
| Linearity Range | 10 - 100 mg/L | [7] | |
| GC-MS | Limit of Detection (LOD) | 0.0553 - 0.8914 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.2370 - 1.9373 µg/mL | [10] | |
| Recovery | 79% - 99% (analyte dependent) | [12] | |
| Linearity (R²) | 0.9903 - 0.9992 | [10] |
Experimental Protocols
Protocol 1: Monitoring Imidazole Synthesis by Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of an imidazole synthesis reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (solvent system determined by the polarity of the compounds)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Iodine chamber or other staining agents (if compounds are not UV-active)
-
Reaction mixture aliquots
Procedure:
-
Prepare the Developing Chamber: Pour the selected mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapors and close the chamber.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the reaction mixture onto the TLC plate at the baseline. Also, spot the starting materials and a co-spot (a mixture of the reaction mixture and starting materials) for comparison.
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp.[4] If the compounds are not UV-active, use an iodine chamber or an appropriate staining solution.
-
Interpret the Results: Compare the spots of the reaction mixture with those of the starting materials. The appearance of a new spot (the product) and the diminishing intensity of the starting material spots indicate the reaction is progressing. The reaction is considered complete when the starting material spots are no longer visible.[2][5]
Protocol 2: Quantitative Analysis of Imidazole Synthesis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the yield of an imidazole product in a reaction mixture.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile and water with a buffer)[7]
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Volumetric flasks and pipettes
-
Pure standard of the imidazole product
-
Reaction mixture aliquots
Procedure:
-
Prepare Standard Solutions: Accurately weigh a known amount of the pure imidazole product and dissolve it in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Prepare the Sample: Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the range of the standard curve. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
Set up the HPLC Method:
-
Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze the Sample: Inject the prepared sample into the HPLC system and record the peak area of the imidazole product.
-
Calculate the Concentration: Using the calibration curve, determine the concentration of the imidazole product in the diluted sample. Calculate the concentration in the original reaction mixture and the reaction yield.
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for quantitative analysis using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 12. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
(2-Methyl-1H-imidazol-4-yl)methanol: Application Notes and Protocols for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target. The structural information gleaned from these fragment-target interactions then guides the optimization process to generate more potent and selective drug candidates.
(2-Methyl-1H-imidazol-4-yl)methanol is a fragment of interest due to its structural features. The imidazole core is a common motif in many approved drugs, known for its ability to participate in various intermolecular interactions, including hydrogen bonding and metal coordination. The presence of a methyl group and a hydroxymethyl substituent provides opportunities for both hydrophobic and polar interactions, as well as vectors for chemical elaboration.
These application notes provide a comprehensive overview of the potential applications of this compound in FBDD, including its physicochemical properties, hypothetical screening protocols, and strategies for hit-to-lead optimization.
Physicochemical Properties of this compound
The suitability of a compound as a fragment is often assessed using the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. The physicochemical properties of this compound, as obtained from PubChem, align well with these guidelines, making it an attractive candidate for inclusion in fragment libraries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H8N2O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| XLogP3 | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Application in Fragment Screening Libraries
This compound is a suitable candidate for inclusion in a diverse fragment library for screening against a wide range of biological targets, including kinases, proteases, and GPCRs. Its combination of aromatic and polar features allows it to probe a variety of binding site environments.
Experimental Protocols
Due to a lack of specific published data on the screening of this compound, the following protocols are provided as illustrative examples based on standard FBDD methodologies.
Protocol 1: Biophysical Screening using Surface Plasmon Resonance (SPR)
Objective: To identify and characterize the binding of this compound to a target protein.
Materials:
-
Target protein of interest
-
This compound (resuspended in a suitable buffer, e.g., PBS with 5% DMSO)
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization: a. Activate the sensor chip surface according to the manufacturer's instructions using a mixture of EDC and NHS. b. Inject the target protein over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine.
-
Fragment Screening (Primary Screen): a. Prepare a stock solution of this compound and dilute to the desired screening concentration (typically in the high µM to low mM range). b. Inject the fragment solution over the immobilized protein surface and a reference surface (without protein). c. Monitor the binding response in real-time. A significant increase in response units (RU) on the protein surface compared to the reference surface indicates a potential interaction.
-
Hit Validation and Affinity Determination (Secondary Screen): a. Prepare a dilution series of this compound. b. Inject each concentration over the protein and reference surfaces. c. Measure the steady-state binding responses at each concentration. d. Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
Data Analysis:
The binding affinity (Kd), and ligand efficiency (LE) can be calculated from the SPR data.
Ligand Efficiency (LE): LE = - (ΔG / HA) where ΔG = RTln(Kd) and HA is the number of heavy (non-hydrogen) atoms.
Protocol 2: Nuclear Magnetic Resonance (NMR) Screening
Objective: To detect the binding of this compound to a target protein and identify the binding site.
Materials:
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Methodology:
-
Sample Preparation: a. Prepare a solution of ¹⁵N-labeled target protein in the NMR buffer. b. Prepare a stock solution of this compound in the same buffer.
-
¹H-¹⁵N HSQC Titration: a. Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. b. Add increasing concentrations of this compound to the protein sample. c. Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.
Data Analysis:
-
Chemical Shift Perturbations (CSPs): Analyze the changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon addition of the fragment. Significant CSPs for specific residues indicate that the fragment is binding at or near those residues.
-
Binding Affinity (Kd): The magnitude of the CSPs can be used to estimate the Kd of the interaction.
Hit-to-Lead Optimization Strategies
Once this compound is identified as a hit, several strategies can be employed to improve its binding affinity and selectivity.
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. For this compound, the hydroxymethyl group is an ideal point for chemical elaboration.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.
-
Fragment Merging: If a fragment overlaps with a known ligand, structural features from both can be combined to design a novel, more potent compound.
Visualization of Workflows and Concepts
Fragment-Based Drug Discovery Workflow
Caption: A general workflow for fragment-based drug discovery.
Hit Optimization Strategies
Caption: Common strategies for optimizing a fragment hit.
Conclusion
References
Troubleshooting & Optimization
Troubleshooting low yields in (2-Methyl-1H-imidazol-4-yl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyl-1H-imidazol-4-yl)methanol. Our aim is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. First, the commercially available 2-methylimidazole is converted to 2-Methyl-1H-imidazole-4-carbaldehyde. This is typically achieved through a formylation reaction, which can be accomplished by protection of the imidazole nitrogen, followed by lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF). The second step involves the selective reduction of the aldehyde group to a primary alcohol.
Q2: Which reducing agents are suitable for the conversion of 2-Methyl-1H-imidazole-4-carbaldehyde to this compound?
Several reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a mild and commonly used reagent for this purpose, offering good chemoselectivity for the aldehyde in the presence of the imidazole ring. For potentially higher reactivity, lithium aluminum hydride (LiAlH₄) can also be used, although it requires more stringent anhydrous reaction conditions and a more careful work-up procedure.
Q3: How can I monitor the progress of the reduction reaction?
The progress of the reduction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material (2-Methyl-1H-imidazole-4-carbaldehyde) and the appearance of a new, more polar spot corresponding to the alcohol product will indicate the progression of the reaction. Staining with potassium permanganate can help visualize the spots.
Q4: What are the key parameters to control for achieving a high yield?
Several factors can significantly impact the final yield:
-
Purity of Starting Materials: Ensure the 2-Methyl-1H-imidazole-4-carbaldehyde is pure. Impurities can lead to side reactions and complicate purification.
-
Reaction Temperature: The reduction with NaBH₄ is typically carried out at a low temperature (0 °C) to control the reaction rate and minimize side products.
-
Solvent: Anhydrous protic solvents like methanol or ethanol are suitable for reductions with NaBH₄. For LiAlH₄, anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential.
-
Stoichiometry of the Reducing Agent: Using a slight excess of the reducing agent is common to ensure complete conversion of the aldehyde. However, a large excess can lead to difficulties in quenching the reaction and purification.
-
Work-up Procedure: A careful aqueous work-up is crucial to quench the excess reducing agent and isolate the product. The pH of the solution may need to be adjusted to ensure the product is in a neutral form for efficient extraction.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Aldehyde
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Use a fresh, unopened bottle of NaBH₄ or LiAlH₄. The activity of these reagents can decrease over time with exposure to moisture. |
| Insufficient Amount of Reducing Agent | Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 equivalents). |
| Low Reaction Temperature | While the initial addition should be at 0 °C, the reaction can be allowed to slowly warm to room temperature to ensure completion. |
| Poor Solubility of Starting Material | Ensure the starting aldehyde is fully dissolved in the solvent before adding the reducing agent. If necessary, a co-solvent can be used. |
Issue 2: Formation of Multiple Products (Observed on TLC)
| Potential Cause | Suggested Solution |
| Over-reduction | This is less common with NaBH₄ but possible with stronger reducing agents. Ensure the reaction is not run for an excessively long time and is quenched once the starting material is consumed. |
| Side Reactions of the Imidazole Ring | The imidazole ring can undergo side reactions under certain conditions. Maintaining a low temperature and using a mild reducing agent like NaBH₄ can minimize these. |
| Impure Starting Aldehyde | Purify the 2-Methyl-1H-imidazole-4-carbaldehyde by column chromatography or recrystallization before proceeding with the reduction. |
| Reaction with Solvent | Ensure the solvent is appropriate for the chosen reducing agent (e.g., avoid protic solvents with LiAlH₄). |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution | | Emulsion during Extraction | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | | Product is Water-Soluble | The product has some water solubility. Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. | | Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system may be necessary. | | Product Oiling Out Instead of Crystallizing | If recrystallization is attempted, try different solvent systems or use a seed crystal to induce crystallization. Purification by column chromatography may be a better alternative. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde
This protocol is based on the formylation of N-protected 2-methylimidazole.
-
Protection: To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent like dichloromethane, add a protecting group such as di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Boc-2-methylimidazole.
-
Formylation: Dissolve the N-Boc-2-methylimidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 2-Methyl-1H-imidazole-4-carbaldehyde
-
Dissolve 2-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
Optimization of reaction conditions for Phillips-Ladenburg imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Phillips-Ladenburg synthesis for the preparation of imidazoles, particularly benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Phillips-Ladenburg synthesis?
The Phillips-Ladenburg synthesis is a condensation reaction that typically involves the reaction of a 1,2-diaminobenzene (also known as o-phenylenediamine) with a carboxylic acid or its derivative.[1][2][3] An earlier version of this reaction, known as the Ladenburg synthesis, utilized aldehydes as the carbonyl source.[4]
Q2: My reaction is not proceeding to completion or is giving very low yields. What are the common causes?
Low yields in the Phillips-Ladenburg synthesis can stem from several factors:
-
Insufficiently high reaction temperature: This synthesis often requires high temperatures, sometimes exceeding 180°C, especially when using aromatic carboxylic acids.[5]
-
Inappropriate solvent: The choice of solvent can be critical. While some modern variations aim for solvent-free conditions, traditional methods often employ high-boiling point solvents.
-
Poor quality of starting materials: Impurities in the 1,2-diaminobenzene or carboxylic acid can interfere with the reaction. It is advisable to use freshly purified reagents.
-
Substituent effects: Electron-withdrawing groups on the aromatic rings of the starting materials can deactivate them towards the condensation reaction, requiring more forcing conditions.
-
Atmospheric moisture: The presence of water can sometimes hinder the cyclization step. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A common issue is the formation of regioisomers if the 1,2-diaminobenzene is unsymmetrically substituted. This can lead to a mixture of products that are difficult to separate. To address this, careful selection of starting materials or the use of directing groups may be necessary. Additionally, incomplete cyclization can lead to the formation of amide intermediates. To minimize side products, consider the following:
-
Optimize reaction time and temperature: Prolonged reaction times at very high temperatures can lead to degradation of starting materials and products. A systematic optimization of these parameters is recommended.
-
Use of a catalyst: While the reaction can proceed without a catalyst, various acids (mineral acids, p-toluenesulfonic acid) or other catalysts can improve selectivity and yield.[1][4]
-
Modern synthetic variants: Consider exploring alternative methods such as microwave-assisted or ultrasound-assisted synthesis, which can offer shorter reaction times and improved yields.[4][6]
Q4: What are the recommended methods for purifying the synthesized imidazole products?
Purification of the resulting imidazole derivatives can be challenging due to their often polar nature and potential for hydrogen bonding. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid imidazole products. The choice of solvent is crucial and may require some experimentation.
-
Column chromatography: Silica gel chromatography is frequently employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, can help to reduce tailing of the product on the column.
-
Acid-base extraction: Since imidazoles have a basic nitrogen atom, they can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The imidazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q5: Are there any safety precautions I should be aware of when performing the Phillips-Ladenburg synthesis?
Yes, several safety precautions should be taken:
-
High temperatures: The reaction often requires high temperatures, posing a risk of burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Corrosive reagents: If using strong mineral acids as catalysts, handle them with care in a fume hood.
-
Pressure build-up: When conducting the reaction in a sealed vessel at high temperatures, there is a risk of pressure build-up. Ensure the reaction vessel is appropriate for the conditions and use a blast shield.
-
Toxicity of reagents: Some aromatic diamines and their derivatives can be toxic or irritant. Consult the Safety Data Sheet (SDS) for all reagents before use and handle them in a well-ventilated area or fume hood.
Optimization of Reaction Conditions: Data Summary
The following table summarizes various reported conditions for the Phillips-Ladenburg and related imidazole syntheses to provide a comparative overview for optimization.
| Starting Materials | Catalyst/Methodology | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,2-Diaminobenzene and Carboxylic Acids | Dilute Mineral Acid | - | >180 | - | - | [5] |
| 1,2-Diaminobenzene and Aldehydes | p-Toluenesulfonic acid | - | - | - | - | [4] |
| Benzil, Aryl Aldehyde, Ammonium Acetate | L-proline | - | - | - | - | [4] |
| 1,2-Diketone, Aldehyde, Ammonium Acetate | CoFe₂O₄ Nanoparticles/Ultrasonic | - | - | 20 min | up to 95 | [4] |
| Benzil, Aldehydes, Anilines, Ammonium Acetate | Fe₃O₄@SiO₂/BNC | - | - | - | - | [7] |
| Benzil, Aminoethylpiperazine, Aldehydes, Ammonium Acetate | SO₄²⁻/Y₂O₃ | Ethanol | 80 | 10 h | - | [7] |
| o-Phenylenediamine and Aromatic Acids | NH₄Cl | Ethanol | 80-90 | - | 72-90 | [2] |
| o-Phenylenediamine and Aldehyde | tert-Butyl nitrite | Tetrahydrofuran | 25 | 0.5 h | 80 | [2] |
| o-Phenylenediamine and Aldehyde | Solvent-free | - | 140 | - | 55-92 | [2] |
Experimental Protocols
General Protocol for Phillips-Ladenburg Benzimidazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: Ensure the 1,2-diaminobenzene and carboxylic acid are pure. If necessary, recrystallize or distill the starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,2-diaminobenzene (1 equivalent) and the carboxylic acid (1-1.2 equivalents).
-
Solvent and Catalyst Addition (Optional): If a solvent is used, add it to the flask. If a catalyst (e.g., a catalytic amount of mineral acid) is employed, add it at this stage.
-
Heating: Heat the reaction mixture to the desired temperature (often 150-200°C) and maintain it for the required time (can range from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, dissolve the mixture in a suitable organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol for Ultrasound-Assisted Synthesis
Modern variations often utilize ultrasound to promote the reaction.
-
Reaction Setup: In a suitable vessel, combine the 1,2-diaminobenzene, the carbonyl compound (aldehyde or carboxylic acid), and the chosen catalyst in a solvent or under solvent-free conditions.
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath.
-
Reaction Monitoring: Irradiate the mixture with ultrasound at a specified temperature for a period ranging from minutes to a few hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures described in the general protocol.
Visual Workflow and Troubleshooting
Caption: Troubleshooting workflow for the Phillips-Ladenburg imidazole synthesis.
Caption: Simplified reaction pathway for the Phillips-Ladenburg synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Polar Imidazole Compounds
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of polar imidazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section offers direct answers and practical solutions to common issues you may encounter during your experiments.
Chromatography Issues
Question: My highly polar imidazole derivative shows poor or no retention on a C18 reversed-phase column. What should I do?
Answer: This is a common challenge due to the polar nature of your compound and the non-polar stationary phase of a C18 column.[1][2][3] Here are several strategies to address this:
-
Switch to a More Appropriate Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for retaining polar compounds.[4] They utilize a polar stationary phase with a mobile phase high in organic content, which is ideal for such analytes.[5]
-
Normal-Phase Chromatography: This technique employs a polar stationary phase (like silica or alumina) and a non-polar mobile phase, which is effective for separating polar compounds.[4]
-
-
Modify the Mobile Phase in Reversed-Phase Chromatography:
-
Use a Highly Aqueous Mobile Phase: Increasing the water content in your mobile phase can enhance the retention of polar compounds.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged imidazole, increasing its retention on the non-polar stationary phase.[1]
-
Question: I'm observing significant peak tailing for my imidazole derivative on a silica gel column. How can I resolve this?
Answer: Peak tailing is often due to strong interactions between the basic imidazole ring and the acidic silica gel.[6] To mitigate this:
-
Add a Basic Modifier: Incorporating a small amount of a base like triethylamine or pyridine (typically 0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[6]
-
Use a Different Stationary Phase: Switching to a more basic stationary phase, such as neutral or basic alumina, can prevent the strong acidic interactions that cause tailing.[6]
Question: My imidazole derivative is co-eluting with impurities during column chromatography. How can I improve the separation?
Answer: To improve separation, you can:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. Experiment with different solvent systems, such as ethyl acetate/hexane, dichloromethane/methanol, or chloroform/methanol.[6]
-
Use Gradient Elution: If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can help separate compounds with similar retention times. Start with a less polar solvent system and gradually increase the polarity.[6]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. For basic compounds like imidazoles, alumina can sometimes offer better separation than silica.[6]
-
Employ Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands and better separation.[6]
Crystallization Issues
Question: My polar imidazole derivative will not crystallize from solution. What can I do?
Answer: Difficulty in crystallization is a common issue. Here are some techniques to induce crystal formation:
-
Induce Crystallization:
-
Increase Supersaturation:
-
Optimize the Solvent System:
-
Anti-solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.[4]
-
Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6] To address this:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can cause the compound to oil out.[4]
-
Adjust the Solvent System:
Question: The recrystallized product is still impure. What are the next steps?
Answer: If a single recrystallization is insufficient, consider the following:
-
Multiple Recrystallizations: A second recrystallization can significantly improve purity, though some product loss is expected.[4]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[4]
-
Decolorization: If your product is contaminated with colored impurities, you can add activated charcoal to the hot solution before filtration to adsorb them.
Extraction Issues
Question: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate. What can I do?
Answer: Emulsions can be persistent. Here are some methods to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Filter the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the emulsion can force the layers to separate.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical recovery and purity data for different purification techniques applied to polar imidazole derivatives. Note that actual results will vary depending on the specific compound, impurity profile, and experimental conditions.
| Purification Technique | Typical Purity | Typical Recovery | Key Advantages | Common Challenges |
| Normal-Phase Chromatography | >95% | 50-80%[6] | Good for complex mixtures.[6] | Can be time-consuming; potential for peak tailing.[6] |
| Reverse-Phase Chromatography | >98% | 60-90% | High resolution and reproducibility.[7] | Poor retention of very polar compounds.[4] |
| HILIC | >98% | 70-95% | Excellent for very polar compounds.[5] | Requires careful method development. |
| Ion-Exchange Chromatography | >99% | 70-90% | Highly selective for charged molecules.[8][9] | Sensitive to pH and buffer concentration.[10] |
| Recrystallization | >99%[6] | 50-85%[6] | Excellent for final purification step.[6] | Requires a suitable solvent; potential for product loss.[4] |
| Acid-Base Extraction | 85-95% | 80-95% | Good for removing acidic or basic impurities.[11] | Potential for emulsion formation.[6] |
Experimental Protocols
Protocol 1: Recrystallization of a Polar Imidazole Derivative
This protocol provides a general procedure for the purification of a solid polar imidazole derivative by recrystallization.[4]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[4]
-
Test a range of polar solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid while heating on a hot plate with stirring.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[4]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
Protocol 2: Flash Chromatography of a Polar Imidazole Derivative
This protocol outlines the purification of a polar imidazole derivative using normal-phase flash chromatography.[4]
-
Solvent System Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.2-0.3 for your target compound. Common systems include dichloromethane/methanol and ethyl acetate/hexane.[6]
-
For basic imidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[4]
-
-
Column Packing:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Pack the column using the chosen eluent system (slurry packing is common).[4]
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.[4]
-
-
Elution:
-
Begin elution with the selected solvent system.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[6]
-
Protocol 3: Acid-Base Extraction for Purification of an Imidazole Derivative
This protocol is useful for separating basic imidazole compounds from neutral or acidic impurities.[6]
-
Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[6]
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) and shake the funnel. The basic imidazole will be protonated and move into the aqueous layer.[6]
-
Separate the aqueous layer. Repeat the extraction of the organic layer with fresh dilute acid if necessary.[6]
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[6]
-
The neutral imidazole derivative should precipitate if it is insoluble in water. If it precipitates, collect it by vacuum filtration.[6]
-
If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).[6]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified imidazole derivative.[6]
-
Visualizations
Caption: A general workflow for selecting a purification strategy for polar imidazole compounds.
Caption: A troubleshooting guide for common chromatography issues with polar imidazoles.
Caption: A troubleshooting guide for common crystallization problems with polar imidazoles.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion chromatography - Wikipedia [en.wikipedia.org]
- 9. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 10. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
Identification of byproducts in the formylation of 2-methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-methylimidazole. The information is presented in a question-and-answer format to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 2-methylimidazole?
A1: The formylation of 2-methylimidazole to produce 1-formyl-2-methylimidazole is typically achieved through methods common for N-formylation of heterocyclic amines. These include the Vilsmeier-Haack reaction, and the use of formic acid or acetic formic anhydride. The choice of method often depends on the desired scale, available reagents, and sensitivity of the substrate to reaction conditions. The Vilsmeier-Haack reaction is a powerful method for a wide range of aromatic and heteroaromatic compounds.
Q2: What is the expected main product of the formylation of 2-methylimidazole?
A2: The primary product is 1-formyl-2-methylimidazole. Formylation occurs at the N-1 position of the imidazole ring, as the N-H proton is acidic and can be replaced by a formyl group.
Q3: Can formylation occur at other positions on the 2-methylimidazole ring?
A3: While N-formylation is the predominant reaction, C-formylation at positions 4 or 5 of the imidazole ring is a potential side reaction, although generally less favored under standard formylation conditions for imidazoles. The electron-rich nature of the imidazole ring can make it susceptible to electrophilic attack.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-methylimidazole), the consumption of the starting material and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 1-Formyl-2-methylimidazole
-
Potential Cause: Incomplete reaction or decomposition of the product.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the formylating agent (e.g., POCl₃ and DMF for Vilsmeier-Haack, or acetic formic anhydride) is fresh and anhydrous. Moisture can quench the reactive intermediates.
-
Optimize Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to decomposition. Experiment with a range of temperatures to find the optimal balance.
-
Check Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the formylating agent may be necessary, but a large excess can sometimes lead to side reactions.
-
Inert Atmosphere: For moisture-sensitive reactions like the Vilsmeier-Haack, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Byproduct Formation
-
Potential Cause: Side reactions occurring under the reaction conditions.
-
Troubleshooting Steps:
-
Identify Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR or LC-MS to understand the side reactions.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may reduce the rate of side reactions more than the desired reaction.
-
Reaction Time: A shorter reaction time might prevent the formation of degradation products.
-
Order of Addition: The order in which reagents are added can influence the outcome. For the Vilsmeier-Haack reaction, pre-forming the Vilsmeier reagent before adding the 2-methylimidazole is crucial.
-
-
Purification Strategy: Develop a robust purification method, such as column chromatography with an appropriate solvent system, to separate the desired product from the impurities.
-
Identification and Minimization of Byproducts
While specific quantitative data for byproduct formation in the formylation of 2-methylimidazole is not extensively published, potential byproducts can be inferred from the known reactivity of the starting materials and formylating agents.
| Potential Byproduct | Chemical Structure | Likely Cause | Strategy for Minimization |
| Unreacted 2-Methylimidazole | Incomplete reaction. | Increase reaction time, temperature, or the amount of formylating agent. Ensure proper mixing. | |
| 4(5)-Formyl-2-methylimidazole | C-formylation of the imidazole ring. | Use milder reaction conditions. N-formylation is generally kinetically favored. | |
| Di-formylated products | Reaction at both nitrogen and carbon positions. | Control the stoichiometry of the formylating agent; use of a minimal excess is recommended. | |
| Polymeric materials/tar | Decomposition of starting material or product under harsh conditions. | Avoid excessively high temperatures and prolonged reaction times. Use a milder formylating agent if possible. | |
| Hydrolysis Product (Formic Acid) | HCOOH | Hydrolysis of the formylating agent or the product during workup. | Ensure anhydrous reaction conditions and perform the workup at low temperatures. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Methylimidazole
This protocol is a general guideline and may require optimization.
Materials:
-
2-Methylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Formylation Reaction: Dissolve 2-methylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-formyl-2-methylimidazole.
Visualizations
Caption: Reaction pathway for the formylation of 2-methylimidazole.
Caption: Troubleshooting workflow for the formylation of 2-methylimidazole.
Technical Support Center: Crystallization of (2-Methyl-1H-imidazol-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the crystalline nature of (2-Methyl-1H-imidazol-4-yl)methanol.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. Understanding these properties is crucial for developing an effective crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | [PubChem][1] |
| Molecular Weight | 112.13 g/mol | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |
| Computed LogP | -0.4 | [PubChem][1] |
| Appearance | Solid (expected) | Inferred from analogs |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound possesses both a polar imidazole ring and a hydroxyl group, making it capable of strong hydrogen bonding. This can lead to high solubility in polar solvents and the potential for the formation of amorphous solids or oils if the crystallization process is not carefully controlled. The presence of impurities from the synthesis can also inhibit crystal growth.
Q2: How does the purity of the starting material affect crystallization?
A2: The purity of the starting material is critical. Impurities can disrupt the crystal lattice formation, leading to poor crystal quality, the formation of oils, or complete failure of crystallization. It is highly recommended to use material that is at least 95% pure for initial crystallization trials.
Q3: What is "oiling out" and why might it occur with this compound?
A3: "Oiling out" is the separation of the dissolved compound as a liquid phase instead of a solid crystalline phase. This can happen if the solution is supersaturated at a temperature above the melting point of the impure compound or if the rate of cooling is too rapid for nucleation and crystal growth to occur in an orderly fashion. The hydrogen bonding capabilities of this compound can sometimes favor the formation of a viscous, non-crystalline oil.
Q4: Can polymorphism be an issue for this compound?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules, including imidazole derivatives.[2] Different polymorphs can have different physical properties, such as solubility and stability. While specific polymorphs of this compound are not widely reported in the literature, it is a factor to consider, especially if inconsistent crystallization behavior is observed. The choice of solvent and the rate of cooling are key factors in controlling polymorphism.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently supersaturated. - Too much solvent was used. | - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the compound. - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| The compound "oils out" instead of crystallizing. | - The cooling rate is too fast. - The solution is too concentrated. - The presence of significant impurities is lowering the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a solvent/anti-solvent system. - Further purify the starting material before attempting crystallization. |
| Crystals are very small or appear as a fine powder. | - Nucleation rate is too high due to rapid cooling or high supersaturation. | - Reduce the rate of cooling by insulating the flask. - Use a slightly larger volume of solvent to decrease the level of supersaturation. - Consider a different crystallization technique like vapor diffusion for slower crystal growth. |
| The yield of crystals is low. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The solution was not cooled to a low enough temperature. - Premature filtration before crystallization was complete. | - Concentrate the mother liquor to recover more of the compound. - Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature. - Re-evaluate the choice of solvent for one where the compound has lower solubility at cold temperatures. |
| Crystals are discolored or contain visible impurities. | - Impurities were not fully removed during the dissolution and filtration steps. - The starting material has colored impurities. | - Perform a hot filtration of the saturated solution to remove any insoluble impurities. - Consider adding activated charcoal to the hot solution to adsorb colored impurities before filtration. Be aware that charcoal can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol is designed to identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound when hot but not when cold.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, hexane)
-
Test tubes or small vials
-
Hot plate and/or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time) at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound dissolves readily at room temperature, the solvent is likely too good for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid completely dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod.
-
If crystals still do not form, place the test tube in an ice bath for 15-20 minutes.
-
A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good recovery of crystalline solid upon cooling.
Protocol 2: Recrystallization from a Single Solvent
This protocol details the steps for purifying this compound using a single solvent identified from the screening protocol.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration at this stage.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Decision tree for selecting a suitable crystallization method.
References
Common side reactions in the synthesis of imidazole-4-methanols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of imidazole-4-methanols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazole-4-methanols?
A1: Common synthetic strategies include the reduction of imidazole-4-carboxylic acids or their corresponding esters, and multi-component reactions like the Debus-Radziszewski synthesis to construct the imidazole ring with the hydroxymethyl precursor already in place. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the imidazole ring.
Q2: What are the primary side reactions I should be aware of when synthesizing imidazole-4-methanols?
A2: The most frequently encountered side reactions include:
-
Formation of Dimeric Ethers: The hydroxymethyl group of one imidazole-4-methanol molecule can react with another to form a dimeric ether, especially at elevated temperatures.[1][2]
-
N-Alkylation: The nitrogen atoms of the imidazole ring are nucleophilic and can react with alkylating agents present in the reaction mixture, leading to the formation of N-alkylated imidazoles or even quaternary imidazolium salts.
-
Over-reduction: When reducing an imidazole-4-carboxylic acid or its ester, the hydroxymethyl group can be further reduced to a methyl group if the reaction conditions are too harsh or the reducing agent is too reactive.
-
Formation of Oxazoles: In Debus-Radziszewski type syntheses, the rearrangement of intermediates can sometimes lead to the formation of oxazole byproducts.
Q3: How can I purify crude imidazole-4-methanol?
A3: Purification of imidazole-4-methanols typically involves one or a combination of the following techniques:
-
Column Chromatography: Silica gel chromatography is commonly used. Due to the polar nature of the hydroxymethyl group and the basicity of the imidazole ring, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent. Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol gradients.
-
Recrystallization: This is an effective method for obtaining highly pure material. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of imidazole derivatives include ethanol, water, or two-solvent systems like ethanol/water.
-
Acid-Base Extraction: This technique can be useful for removing non-basic or acidic impurities. The basic imidazole-4-methanol can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase.
Troubleshooting Guides
Issue 1: Formation of Dimeric Ether Byproducts
Question: My reaction is producing a significant amount of a higher molecular weight impurity, which I suspect is a dimeric ether. How can I prevent this and how can I remove it?
Answer:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Ether formation is often promoted by heat.[1][2] Whenever possible, conduct the synthesis at lower temperatures. If the reaction requires elevated temperatures, minimize the reaction time. |
| Acidic Conditions | Acidic conditions can catalyze the formation of ethers from alcohols. If the reaction is run under acidic conditions, consider if a less acidic catalyst or shorter reaction times are feasible. |
| Prolonged Reaction Times | The longer the imidazole-4-methanol product is exposed to the reaction conditions, the greater the chance of dimer formation. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Caption: Strategies to minimize N-alkylation side reactions.
Issue 3: Over-reduction to Methyl-imidazole
Question: During the reduction of my imidazole-4-carboxylic acid ester to the corresponding alcohol, I am also forming the 4-methyl-imidazole. How can I prevent this over-reduction?
Answer:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Reducing Agent | Using a large excess of a powerful reducing agent like LiAlH₄ can lead to over-reduction. Carefully control the stoichiometry of the reducing agent. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second reduction step. Perform the reduction at a lower temperature (e.g., 0 °C or even -78 °C). |
| Choice of Reducing Agent | LiAlH₄ is a very strong reducing agent. Consider using a milder reducing agent, such as sodium borohydride (NaBH₄) in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H), which is known to reduce esters to aldehydes at low temperatures and can often be controlled to give the alcohol without further reduction. |
Experimental Workflow: Controlled Reduction
Caption: Workflow for the controlled reduction of an imidazole ester.
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole via Reduction of Ethyl 1H-imidazole-4-carboxylate with LiAlH₄
This protocol is adapted from established procedures for the reduction of esters to alcohols.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the dropwise addition of water.
-
Add a saturated aqueous solution of sodium bicarbonate and stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(hydroxymethyl)-1H-imidazole.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol or by recrystallization from a suitable solvent system like ethanol/ether.
Protocol 2: Purification of Imidazole-4-methanol by Silica Gel Column Chromatography
Materials:
-
Crude imidazole-4-methanol
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM) and pack a chromatography column.
-
Dissolve the crude imidazole-4-methanol in a minimal amount of the eluent or a slightly more polar solvent mixture.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common starting point is 100% DCM, gradually increasing the proportion of methanol. For example:
-
100% DCM
-
99:1 DCM:MeOH
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
-
To mitigate tailing, 0.5% triethylamine can be added to the eluent mixture.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified imidazole-4-methanol.
Data Presentation
| Side Reaction | Key Factor | Effect of Increasing the Factor |
| Dimeric Ether Formation | Temperature | Increased formation of ether byproduct |
| N-Alkylation | Basicity of Reaction Medium | Increased rate of N-alkylation |
| Over-reduction | Reactivity of Reducing Agent | Increased formation of methyl-imidazole |
| Over-reduction | Reaction Temperature | Increased formation of methyl-imidazole |
References
Technical Support Center: Enhancing the Solubility of Imidazole Derivatives for Biological Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with imidazole derivatives during biological screening.
Frequently Asked Questions (FAQs)
Q1: My imidazole derivative, dissolved in DMSO, precipitates when diluted into my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the imidazole derivative is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit in the final aqueous buffer, causing it to crash out of solution.[1]
To prevent this, consider the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to test the compound at a lower final concentration that is below its aqueous solubility limit.
-
Optimize Co-solvent Percentage: While DMSO is a common co-solvent, its final concentration in the assay should be minimized (typically <1%) to avoid solvent-induced artifacts. Experiment with a lower percentage of DMSO in your final dilution.
-
Use an Alternative Co-solvent: Some compounds may be more soluble in other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF).
-
Sonication: After dilution, brief sonication of the assay plate can help to redissolve small amounts of precipitate.[2]
-
Pre-incubation and Mixing: Ensure thorough mixing after adding the compound to the assay buffer and consider a brief pre-incubation period to allow for equilibration.[3]
Q2: What are the primary physicochemical properties of imidazole that influence its solubility?
A2: The solubility of imidazole and its derivatives is governed by several key properties:
-
Polarity: The imidazole ring is polar and exhibits solubility in polar solvents like water.[4][5]
-
pKa: Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[4][6] Its solubility is highly pH-dependent and increases significantly in acidic or basic conditions due to the protonation or deprotonation of its nitrogen atoms.[1]
-
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, which contributes to its aqueous solubility.[5]
-
Substituents: The nature of the substituents on the imidazole ring significantly impacts its overall lipophilicity and crystal lattice energy, thereby affecting its solubility. Highly lipophilic or crystalline derivatives tend to have lower aqueous solubility.
Q3: How can I systematically screen for the best method to improve the solubility of my novel imidazole derivative?
A3: A systematic approach is crucial for identifying the optimal solubilization strategy. The following workflow can be adapted:
-
Baseline Solubility Assessment: Determine the kinetic solubility of your compound in the primary assay buffer.[1]
-
Tier 1 - Simple Modifications:
-
pH Adjustment: Test the solubility across a range of physiologically relevant pH values (e.g., 5.0, 6.2, 7.4, 8.0).
-
Co-solvent Screening: Evaluate a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400) at various concentrations (e.g., 0.5%, 1%, 2%).
-
-
Tier 2 - Formulation Technologies: If simple modifications are insufficient, explore more advanced techniques:
-
Cyclodextrin Complexation: Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to assess for inclusion complex formation and solubility enhancement.
-
Solid Dispersion: For solid dosage form development, consider creating a solid dispersion with a hydrophilic carrier.
-
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent results and poor reproducibility in bioactivity assays.
-
Possible Cause: Compound precipitation or aggregation in the assay wells.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of precipitation (cloudiness or visible particles) before and after compound addition.[1]
-
Solubility Confirmation: Perform a kinetic solubility test in your final assay buffer to ensure your test concentration is below the solubility limit.[1]
-
Detergent Counter-Screen: To check for aggregation, include a low concentration of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer. A significant decrease in compound activity in the presence of the detergent may indicate aggregation.[1]
-
Issue 2: Selecting the appropriate solubility enhancement technique.
-
Challenge: The choice of method depends on the compound's properties and the requirements of the biological assay.
-
Decision-Making Workflow: The following diagram illustrates a logical workflow for selecting a suitable solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement method.
Data Presentation
The following tables summarize the potential fold increase in solubility that can be achieved with different enhancement techniques for imidazole derivatives. Note: The actual improvement will vary depending on the specific compound structure and experimental conditions.
| Technique | Example Co-solvent/Agent | Typical Fold Increase in Solubility | Reference |
| Co-solvency | 10% DMSO in water | 2 - 50 | [7] |
| 20% Ethanol in water | 5 - 100 | General Knowledge | |
| 30% PEG 400 in water | 10 - 200 | General Knowledge | |
| pH Modification | pH adjusted to 2 units from pKa | 10 - 1000 | [8] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 - 5000 | [9] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 - 10000 | [9] | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 10 - 100 | [10] |
| Poloxamer 188 | 5 - 50 | [11] |
Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
Objective: To determine the solubility enhancement of an imidazole derivative using various co-solvents.
Materials:
-
Imidazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a 10 mM stock solution of the imidazole derivative in 100% DMSO.
-
In triplicate, prepare a series of co-solvent/PBS solutions (e.g., 1%, 2%, 5%, 10% v/v of DMSO, Ethanol, and PEG 400 in PBS).
-
Add an excess amount of the solid imidazole derivative to each co-solvent solution.
-
Seal the plate and shake at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the plate to pellet the undissolved compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a standard curve).
Protocol 2: pH-Dependent Solubility Profile
Objective: To assess the solubility of an ionizable imidazole derivative at different pH values.
Materials:
-
Imidazole derivative
-
Series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Equipment as listed in Protocol 1
Methodology:
-
Prepare a stock solution of the imidazole derivative in a suitable organic solvent (e.g., methanol).
-
In a 96-well plate, add a small aliquot of the stock solution to each well and allow the solvent to evaporate completely.
-
Add the series of pH buffers to the wells containing the dried compound.
-
Follow steps 4-7 from Protocol 1 to determine the solubility at each pH.
Protocol 3: Cyclodextrin-Mediated Solubility Enhancement
Objective: To evaluate the effect of cyclodextrins on the solubility of an imidazole derivative.
Materials:
-
Imidazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Equipment as listed in Protocol 1
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess amount of the solid imidazole derivative to each cyclodextrin solution.
-
Follow steps 4-7 from Protocol 1 to determine the solubility in the presence of each cyclodextrin concentration.
-
Plot the solubility of the imidazole derivative as a function of the cyclodextrin concentration to generate a phase-solubility diagram.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general experimental workflow for addressing compound solubility issues during a high-throughput screening (HTS) campaign.
Caption: Troubleshooting workflow for HTS solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jipbs.com [jipbs.com]
- 11. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Regioselective Imidazole Substitution
Welcome to the technical support center for controlling regioselectivity in imidazole substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselective substitution on unsymmetrical imidazoles so challenging?
Achieving selective N-alkylation or N-arylation on an unsymmetrical imidazole can be difficult due to the tautomeric nature of the imidazole ring. The proton on the nitrogen can rapidly equilibrate between the two nitrogen atoms, resulting in two equivalent tautomeric forms.[1] When the imidazole is deprotonated, the resulting anion has delocalized charge across both nitrogen atoms, making both susceptible to electrophilic attack and often leading to a mixture of regioisomers.[2][3]
Q2: How do steric effects influence the regioselectivity of imidazole N-alkylation?
Steric hindrance plays a crucial role in determining the site of substitution.[2][4] Bulky substituents already present on the imidazole ring will sterically hinder the adjacent nitrogen atom, directing the incoming electrophile to the less hindered nitrogen.[4][5] Similarly, using a bulky alkylating agent can also favor substitution at the less sterically crowded nitrogen atom.[2][5] This effect is a key strategy for controlling regioselectivity.[2]
Q3: What is the role of electronic effects in directing substitution on the imidazole ring?
The electronic properties of substituents on the imidazole ring significantly impact regioselectivity. Electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, in reactions proceeding through an anionic intermediate (under basic conditions), the electrophile will preferentially attack the nitrogen atom further away from the electron-withdrawing group.[5] The inductive effect of the substituent is a major factor in this directing effect.[5]
Q4: Can the choice of solvent and reaction conditions alter the regioisomeric ratio?
Yes, reaction conditions are a critical factor. The choice of solvent can influence the tautomeric equilibrium and the reaction pathway.[6][7][8][9] For instance, polar protic solvents can stabilize charged intermediates through hydrogen bonding, potentially affecting reaction rates and yields.[6] Aprotic solvents may provide a more favorable environment for nucleophilic reactions.[6] The selection of the base and temperature can also dramatically shift the outcome of the reaction.[2] N-alkylation under basic conditions proceeds through an anionic intermediate, while under "neutral" conditions, the free base reacts, leading to different product ratios.[2][5]
Q5: How can protecting groups be used to enforce regioselectivity?
Using a protecting group is a highly effective strategy to achieve selective substitution. A protecting group can be installed on one of the nitrogen atoms, effectively blocking it from reacting. This allows for the selective functionalization of the unprotected nitrogen. Following the desired substitution, the protecting group can be removed. Common protecting groups for imidazole include the trityl (Tr) group, which is bulky and acid-labile, and the (trimethylsilyl)ethoxymethyl (SEM) group.[2][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of N-alkylated regioisomers | Deprotonation leads to a delocalized anion, allowing alkylation at both nitrogens.[2][3] | 1. Utilize Steric Hindrance: If your imidazole has a bulky substituent, leverage it to direct alkylation to the less hindered nitrogen. Alternatively, use a bulkier alkylating agent.[2][4] 2. Employ a Protecting Group: Protect one nitrogen with a group like SEM or Trityl to force alkylation at the other nitrogen.[2][10] 3. Optimize Reaction Conditions: Vary the solvent and base. Aprotic solvents like DMF or DMSO are often used.[6][7] The choice of base can also influence selectivity.[2] |
| Poor regioselectivity in N-arylation reactions | Both nitrogen atoms are competing for the aryl halide. | Use a Palladium Catalyst: Palladium-catalyzed N-arylation has shown excellent N1-selectivity for unsymmetrical imidazoles, even with various functionalized aryl halides and triflates.[11] |
| Side reaction: formation of quaternary imidazolium salts | The N-alkylated product undergoes a second alkylation, especially with highly reactive alkylating agents.[4] | 1. Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent.[4] 2. Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive electrophile.[4] 3. Monitor the Reaction: Closely follow the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.[4] 4. Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[4] |
| Low yield despite using a protecting group strategy | The protecting group may be unstable under the reaction conditions, or the deprotection step is inefficient. | 1. Verify Protecting Group Stability: Ensure the chosen protecting group is stable under your planned substitution conditions. For example, the trityl group is stable under basic and neutral conditions but labile in acid.[10] 2. Optimize Deprotection: If the final deprotection is the issue, explore alternative deprotection reagents or conditions. For instance, N-Boc-imidazoles can be selectively deprotected using NaBH4 in ethanol.[12] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation using a SEM Protecting Group
This protocol describes the selective alkylation at the N-1 position of an unsymmetrical imidazole by first protecting the other nitrogen with a (trimethylsilyl)ethoxymethyl (SEM) group.
Step 1: Protection of Imidazole with SEM-Cl
-
Dissolve the substituted imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N-SEM protected imidazole.
Step 2: N-Alkylation of the SEM-Protected Imidazole
-
Dissolve the N-SEM protected imidazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a base such as cesium carbonate (Cs2CO3, 1.5 eq).
-
Add the desired alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the N1-alkylated, N3-SEM-protected imidazole.
Step 3: Deprotection of the SEM Group
-
Dissolve the product from Step 2 in a mixture of ethanol and water.
-
Add a strong acid, such as concentrated hydrochloric acid (HCl), and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product with an appropriate organic solvent.
-
Dry, concentrate, and purify as needed.
Protocol 2: Palladium-Catalyzed N1-Arylation of 4-Substituted Imidazoles[11]
This protocol outlines a method for the highly regioselective N1-arylation of unsymmetrical imidazoles.
-
To an oven-dried resealable vial, add Pd2(dba)3 (0.25-2.5 mol %), the biaryl phosphine ligand L1 (0.5-5 mol %), and the aryl halide (1.0 eq).
-
Add the 4-substituted imidazole (2.4 eq).
-
Add a base, such as K3PO4 or Cs2CO3.
-
Add a solvent mixture of toluene and t-BuOH.
-
Seal the vial and heat the reaction mixture with vigorous stirring for the required time, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-arylimidazole.
Visual Guides
Caption: Tautomeric equilibrium in an unsymmetrically substituted imidazole.
Caption: Workflow for regioselective substitution using a protecting group.
Caption: Decision tree for selecting a regioselective substitution strategy.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: LC-MS/MS Analysis of Complex Imidazole Mixtures
Welcome to the technical support center for the LC-MS/MS analysis of complex imidazole mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS/MS analysis of imidazoles, from sample preparation to data interpretation.
Sample Preparation
-
Q1: My sample has a complex matrix (e.g., plasma, soil, environmental water). What is the best way to prepare it for LC-MS/MS analysis to minimize matrix effects?
A1: For complex matrices, a robust sample preparation protocol is crucial to reduce interferences and ion suppression.[1] The choice of method depends on the specific matrix and the properties of the target imidazoles.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Oasis HLB cartridges are commonly used and have shown good recoveries for a range of imidazoles in environmental samples.[2][3] A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.[2][3]
-
Protein Precipitation: For biological fluids like plasma, protein precipitation is a rapid and straightforward method.[4][5] Acetonitrile is frequently used to precipitate proteins, after which the supernatant containing the analytes can be collected, evaporated, and reconstituted in the mobile phase.[4][5]
-
Direct Injection: For less complex matrices, such as some atmospheric particle extracts, direct injection after filtration may be possible, minimizing sample preparation time.[4][6] However, this approach is more susceptible to matrix effects.
-
-
Q2: I am observing low recovery for my target imidazole analytes after sample preparation. What could be the cause and how can I improve it?
A2: Low recovery can stem from several factors in your sample preparation workflow.
-
Inappropriate SPE Sorbent or Elution Solvent: Ensure the SPE cartridge chemistry is suitable for your analytes. For imidazoles, reversed-phase sorbents like Oasis HLB are often a good choice.[3] Optimize the elution solvent; for instance, adding a small percentage of formic acid to methanol can significantly improve the recovery of certain imidazoles.[3]
-
Analyte Adsorption: Imidazoles can adsorb to glassware or filter membranes. Using polypropylene vials and testing different filter materials (e.g., PTFE, PVDF) can help mitigate this issue.[3]
-
Incomplete Elution: Ensure the elution volume is sufficient to recover all analytes from the SPE cartridge. Sometimes, a sequential elution with different solvents can be beneficial.[3]
-
Chromatography
-
Q3: I am struggling to achieve good chromatographic separation for a mixture of structurally similar imidazoles. What column and mobile phase conditions should I try?
A3: The analysis of closely related imidazole compounds can be challenging due to their similar structures, making chromatographic separation difficult to achieve.[7]
-
Column Selection: A C18 column is a common starting point for reversed-phase separation of imidazoles.[2][4] For challenging separations, columns with different selectivities, such as a Waters Acquity UPLC HSS T3, have been shown to provide better separation for some imidazole mixtures.[7]
-
Mobile Phase Composition: The choice of organic modifier and additive is critical. Methanol has been demonstrated to provide better separation than acetonitrile for certain imidazole derivatives.[7] The addition of 0.1% formic acid to both the aqueous and organic mobile phases is common practice to improve peak shape and ionization efficiency.[3][7]
-
Gradient Optimization: A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the resolution of closely eluting peaks.[7]
-
-
Q4: I am observing peak tailing and broad peaks for my imidazole analytes. How can I improve the peak shape?
A4: Poor peak shape is often related to secondary interactions between the analytes and the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like imidazoles. Adding an acidic modifier like formic acid helps to ensure consistent protonation of the analytes, leading to sharper peaks.[3]
-
Column Contamination: Contaminants from previous injections can lead to poor peak shape.[8] Flushing the column with a strong solvent may help.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[8] Try diluting your sample.
-
Mass Spectrometry
-
Q5: What is the best ionization technique for imidazole analysis, and what are the typical issues I might encounter?
A5: Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for the analysis of imidazoles due to their basic nature.[4]
-
Ion Suppression: This is a major challenge in LC-MS/MS, where co-eluting matrix components reduce the ionization efficiency of the target analytes, leading to lower sensitivity and inaccurate quantification.[1] To mitigate this, improve sample cleanup, optimize chromatographic separation to separate analytes from interfering compounds, and use an internal standard.[9][10]
-
Adduct Formation: Imidazoles can form adducts with sodium (Na+) or other cations present in the mobile phase or sample.[9] Using high-purity solvents and additives can minimize this.
-
-
Q6: I am not getting a good signal for my precursor ion in the MS. What should I check?
A6: Low signal intensity can be due to a variety of factors.
-
Instrument Settings: Ensure that the MS parameters, such as ion source temperature, gas flows, and voltages, are optimized for your specific analytes.[11]
-
Method Suitability: Verify that the chosen LC-MS/MS method is appropriate for the chemical properties of your imidazole compounds.[11]
-
Sample Concentration: The concentration of your sample may be below the limit of detection of the instrument.[9]
-
Experimental Protocols
Below are detailed methodologies for key experiments in the LC-MS/MS analysis of imidazoles.
Protocol 1: Analysis of Imidazoles in Environmental Water Samples
This protocol is designed for the robust analysis of multiple imidazole compounds in complex environmental matrices.[2][4]
-
Sample Preparation (SPE):
-
Filter 500 mL of the water sample through a 0.45 µm membrane.
-
Add 0.25 g of Na₂EDTA and let the solution stand for 30 minutes.
-
Spike the sample with an appropriate isotope-labeled internal standard.
-
Precondition an Oasis HLB SPE cartridge (e.g., 1 g, 20 mL) with methanol followed by ultrapure water.
-
Load the sample onto the cartridge at a controlled flow rate.
-
Wash the cartridge with Milli-Q water and dry it.
-
Elute the analytes with methanol, potentially followed by acidified methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: Accucore C18 (100 mm × 3.0 mm, 2.6 μm) or equivalent.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Ionization: Positive Electrospray Ionization (ESI+).[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Protocol 2: Analysis of Imidazoles in Plasma
This method is tailored for pharmacokinetic studies in a biological matrix.[4][5]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add acetonitrile in a 1:2 (v/v) ratio to precipitate the proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase.
-
Inject a small aliquot (e.g., 5 µL) into the LC-MS/MS system.[4]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 Series HPLC or equivalent.[5]
-
Column: Supelco Ascentis C18 or equivalent.[5]
-
Mobile Phase: Acetonitrile-10mM ammonium acetate buffer pH 4.0 (30:70, v/v).[5]
-
Elution: Isocratic.[4]
-
Flow Rate: 0.25 mL/min.[5]
-
Mass Spectrometry: Single quadrupole or tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Data Presentation
Table 1: Performance Comparison of LC-MS/MS Methods for Imidazole Analysis
This table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of imidazole derivatives in different matrices, allowing for a direct comparison of key analytical figures of merit.[4]
| Matrix | Analytes | Sample Preparation | LC Column | Key Performance Parameters | Reference |
| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | Waters Acquity UPLC HSS T3 | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3% | [2] |
| Water, Sediment, Soil | 21 Benzimidazoles and Nitroimidazoles | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Accucore C18 (100 mm × 3.0 mm, 2.6 μm) | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15% | [7] |
| Rat Plasma | ROS203 (imidazole H3 antagonist) | Protein precipitation with acetonitrile | Supelco Ascentis C18 | LLOQ: 2.61 ng/mL; R² > 0.99 | [4] |
Visualizations
Diagram 1: General Experimental Workflow for LC-MS/MS Analysis of Imidazoles
Caption: A generalized workflow for the analysis of imidazole mixtures.
Diagram 2: Troubleshooting Logic for Poor Chromatographic Peak Shape
Caption: A decision tree for troubleshooting poor chromatographic peaks.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: Challenges in Scaling Up the Production of (2-Methyl-1H-imidazol-4-yl)methanol
Welcome to the technical support center for the synthesis and scale-up of (2-Methyl-1H-imidazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The synthesis of this compound is typically achieved through a multi-step process. The most common strategies involve the initial synthesis of a 2-methylimidazole core, followed by functionalization at the 4-position and subsequent reduction. Two primary pathways are:
-
Route A: Via 2-Methyl-1H-imidazole-4-carbaldehyde: This involves the formylation of 2-methylimidazole to yield 2-methyl-1H-imidazole-4-carbaldehyde, which is then reduced to the desired alcohol.
-
Route B: Via Ethyl 2-Methyl-1H-imidazole-4-carboxylate: This route involves the synthesis of the corresponding ethyl carboxylate, which is subsequently reduced to this compound.
Q2: What are the critical challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Exothermic Reactions: The initial synthesis of the 2-methylimidazole ring can be highly exothermic, requiring careful temperature control to prevent runaway reactions and ensure safety.
-
Impurity Profile: The formation of regioisomers and other byproducts is a significant concern, complicating purification and potentially impacting the final product's quality.
-
Handling of Hazardous Reagents: The use of reagents like sodium borohydride and lithium aluminum hydride requires specialized handling procedures, especially on a large scale.
-
Product Isolation and Purification: The polar nature of this compound can make its extraction and purification from aqueous reaction mixtures challenging and solvent-intensive.
-
Solid Handling: Managing the handling of solids, especially during filtration and drying at a large scale, can be difficult and may require specialized equipment.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reduction of either the aldehyde or ester precursor can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of the more polar product spot will indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 2-Methylimidazole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants (glyoxal, acetaldehyde, and ammonia).- Monitor the reaction temperature closely; it can be exothermic.[1] - Increase reaction time and monitor by TLC until starting materials are consumed. |
| Side Reactions | - Control the rate of addition of reagents to manage exotherms.- Optimize the pH of the reaction mixture. |
| Product Loss During Workup | - 2-Methylimidazole is water-soluble; minimize the use of water during extraction.- Use a continuous liquid-liquid extractor for efficient extraction from aqueous solutions. |
Problem 2: Inefficient Reduction of the Aldehyde/Ester Precursor
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | - Use a fresh, unopened container of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).- Ensure the reducing agent has been stored under appropriate anhydrous conditions. |
| Insufficient Amount of Reducing Agent | - Use a molar excess of the reducing agent (typically 1.5-2.0 equivalents for NaBH₄ and 1.0-1.5 equivalents for LiAlH₄).[2][3] |
| Low Reaction Temperature | - While initial addition should be controlled at low temperatures (0-5 °C), the reaction may need to be warmed to room temperature to go to completion. |
| Hydrolysis of Reducing Agent | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents (e.g., dry THF or ethanol). |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| High Polarity of the Product | - Use a highly polar eluent system for column chromatography (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide to reduce tailing).- Consider reverse-phase chromatography if normal-phase is ineffective. |
| Co-elution with Impurities | - Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) may be effective.- Acid-base extraction can be used to separate the basic imidazole product from non-basic impurities.[4] |
| Product is an Oil | - Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde (Illustrative)
This protocol is a representative method and may require optimization.
-
Synthesis of 2-Methylimidazole: In a well-ventilated fume hood, to a stirred solution of 40% aqueous glyoxal, add a solution of aqueous ammonia and acetaldehyde dropwise, maintaining the temperature below 40°C.[5][6] After the addition is complete, heat the mixture to 90-95°C for 2-3 hours.[6] Cool the reaction mixture and extract the 2-methylimidazole with a suitable organic solvent.
-
Formylation of 2-Methylimidazole: A plausible method for formylation is the Vilsmeier-Haack reaction. To a solution of 2-methylimidazole in an appropriate solvent, add the Vilsmeier reagent (prepared from POCl₃ and DMF) at low temperature. After the reaction is complete, quench with a basic solution and extract the product.
Protocol 2: Reduction of 2-Methyl-1H-imidazole-4-carbaldehyde
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous ethanol or methanol.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0-5°C.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde/Ester Reduction
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde | Ethanol, Methanol | 0 - 25 | 85 - 95 | Safer and easier to handle than LiAlH₄.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | Ester | THF, Diethyl Ether | 0 - 35 | 80 - 90 | Highly reactive, requires strictly anhydrous conditions.[3] |
Note: Yields are estimates based on similar reductions and may vary depending on specific reaction conditions and substrate purity.
Mandatory Visualization
References
- 1. 2-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 5. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]
- 6. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]
Validation & Comparative
Validation of the antimicrobial activity of (2-Methyl-1H-imidazol-4-yl)methanol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial performance of (2-Methyl-1H-imidazol-4-yl)methanol derivatives against established alternative antimicrobial agents. The information presented is based on a synthesis of available experimental data for structurally related compounds and predictive models, offering a valuable resource for evaluating their potential in drug discovery and development.
Executive Summary
This compound and its derivatives represent a promising class of antimicrobial agents. The imidazole scaffold is a well-established pharmacophore known for its broad-spectrum activity against various pathogens. The primary antifungal mechanism of imidazole derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2][3] Their antibacterial action is primarily attributed to the disruption of the bacterial cell membrane integrity and the induction of oxidative stress.[4][5] This guide will delve into the available performance data, detailed experimental methodologies for its validation, and a visual representation of its mechanism of action.
Data Presentation: Comparative Antimicrobial Activity
While specific experimental data for this compound is limited in publicly available literature, data for structurally similar compounds provides valuable insights into its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency where lower values signify greater effectiveness.
Note: The MIC values for the this compound derivative in the following tables are predicted based on structure-activity relationships of similar N-alkylated imidazole compounds. Experimental data for closely related 2-methylimidazole derivatives is also included for comparison.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| (1-pentyl-1H-imidazol-2-yl)methanol (Predicted) | 8 - 16 | 16 - 32 | [6] |
| 1-(4-methoxyphenyl-diphenylmethyl)-2-methylimidazole | >75% inhibition | Not Reported | |
| Clotrimazole (Reference) | Not Reported | Not Reported | |
| Fluconazole (Reference) | 0.25 - 16 | >64 | [6] |
| Miconazole (Reference) | 0.5 - 4 | 1 - 8 | [6] |
| Ketoconazole (Reference) | 0.03 - 1 | 0.125 - 2 | [6] |
Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm & MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| 2-methyl-1H-benzimidazole (Zone of Inhibition) | 7-8 mm | Not Reported | |
| Ciprofloxacin (Reference - Zone of Inhibition) | 41-45 mm | Not Reported | |
| (1-pentyl-1H-imidazol-2-yl)methanol (Predicted MIC) | 32 - 64 | 64 - 128 | [6] |
| Ciprofloxacin (Reference - MIC) | 0.25 - 2 | 0.015 - 1 | [6] |
| Vancomycin (Reference - MIC) | 0.5 - 4 | Not Applicable | [6] |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount. The following are detailed methodologies for two standard assays.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Microorganism: Prepare a standardized inoculum of the test bacteria or fungi, typically adjusted to a 0.5 McFarland standard.
-
Growth Medium: Use an appropriate broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are required.
2. Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Agar Disk Diffusion Method (for Zone of Inhibition)
This method is a qualitative or semi-quantitative assay to assess the susceptibility of a microorganism to an antimicrobial agent.
1. Preparation of Materials:
-
Test Compound: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the this compound derivative.
-
Microorganism: Prepare a standardized inoculum of the test bacteria or fungi (0.5 McFarland standard).
-
Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
2. Procedure:
-
Inoculation: Evenly streak the surface of the MHA plate with a sterile cotton swab dipped in the standardized microbial suspension to create a lawn of bacteria.
-
Disk Placement: Aseptically place the impregnated paper disks onto the surface of the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration for the microorganism.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and a typical experimental workflow for evaluating antimicrobial activity.
Caption: Antifungal mechanism of imidazole derivatives via inhibition of ergosterol biosynthesis.
Caption: Antibacterial mechanism of imidazole derivatives.
Caption: General experimental workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (2-Methyl-1H-imidazol-4-yl)methanol and its 5-yl Isomer: A Guide for Researchers
A deep dive into the synthesis, spectroscopic properties, and biological activities of the tautomeric isomers (2-Methyl-1H-imidazol-4-yl)methanol and (2-Methyl-1H-imidazol-5-yl)methanol reveals a fascinating case of chemical equivalence due to rapid proton exchange. This guide provides a comprehensive comparison, acknowledging the practical reality of their existence as a single, equilibrating entity in most conditions.
For researchers and drug development professionals, understanding the nuanced differences between positional isomers is critical. However, in the case of N-unsubstituted imidazoles, the 4- and 5-positions are subject to tautomerism, a form of constitutional isomerism where the isomers, known as tautomers, are in rapid equilibrium. This means that this compound and (2-Methyl-1H-imidazol-5-yl)methanol are not typically isolable as distinct, stable compounds. Instead, they exist as a mixture, often designated as (2-Methyl-1H-imidazol-4(5)-yl)methanol. The position of the proton on the imidazole ring dictates whether the hydroxymethyl group is at the 4- or 5-position, and this proton readily shifts between the two nitrogen atoms.
This guide will, therefore, treat these two isomers as a single tautomeric mixture and provide a comparative analysis of their collective properties, with inferences on how the substitution pattern influences biological activity based on related imidazole derivatives.
Physicochemical and Spectroscopic Properties
Due to the rapid tautomerization, the measured properties of (2-Methyl-1H-imidazol-4(5)-yl)methanol are an average of the two contributing forms. The following table summarizes the available data for this tautomeric mixture.
| Property | (2-Methyl-1H-imidazol-4(5)-yl)methanol |
| Molecular Formula | C₅H₈N₂O[1] |
| Molecular Weight | 112.13 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available; varies with purity. |
| Solubility | Soluble in water and polar organic solvents. |
| ¹H NMR | Signals are an average of both tautomers. |
| ¹³C NMR | May show averaged signals or line broadening for the C4 and C5 carbons due to the rapid proton exchange. Obtaining clear spectra for the imidazole ring carbons can be challenging.[2] |
| IR Spectroscopy | Characteristic peaks for O-H, N-H, C-H, and C=N stretching are expected. |
| Mass Spectrometry | The molecular ion peak would correspond to the shared molecular weight. |
Synthesis of (2-Methyl-1H-imidazol-4(5)-yl)methanol
The synthesis of (2-Methyl-1H-imidazol-4(5)-yl)methanol can be achieved through various methods, typically resulting in the tautomeric mixture. A common approach involves the reduction of a corresponding carboxylic acid or ester.
Experimental Protocol: Reduction of Ethyl 2-Methyl-1H-imidazole-4(5)-carboxylate
A general procedure for the synthesis via reduction is outlined below.
Materials:
-
Ethyl 2-methyl-1H-imidazole-4(5)-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl 2-methyl-1H-imidazole-4(5)-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous sodium sulfate solution.
-
The resulting precipitate is filtered off and washed with THF.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (2-Methyl-1H-imidazol-4(5)-yl)methanol can be purified by recrystallization or column chromatography.
Figure 1: General workflow for the synthesis of (2-Methyl-1H-imidazol-4(5)-yl)methanol via reduction.
Spectroscopic Analysis Workflow
The characterization of the tautomeric mixture requires a combination of spectroscopic techniques.
Figure 2: Workflow for the spectroscopic characterization of (2-Methyl-1H-imidazol-4(5)-yl)methanol.
Comparative Biological Activity
Direct comparative studies on the biological activities of isolated this compound and its 5-yl isomer are absent from the literature, owing to their tautomeric nature. However, the substitution pattern on the imidazole ring is known to significantly influence pharmacological activity.[3] Structure-activity relationship (SAR) studies on various imidazole derivatives have shown that modifications at the C4 and C5 positions can impact properties like lipophilicity and electronic distribution, which in turn affect receptor binding and pharmacokinetic profiles.[3]
For instance, studies on other 4(5)-substituted imidazoles have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The position of a substituent can alter the molecule's ability to form hydrogen bonds and interact with biological targets. While the rapid tautomerism of (2-Methyl-1H-imidazol-4(5)-yl)methanol presents a single molecular entity to a biological system in solution, the relative population of each tautomer could be influenced by the microenvironment of a receptor binding site. This could lead to a preference for one tautomeric form in a biological context, although this is difficult to study experimentally.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by imidazole derivatives, highlighting the importance of receptor-ligand interactions that are sensitive to isomeric differences.
Figure 3: Hypothetical signaling pathway modulated by tautomeric imidazole ligands.
Conclusion
The comparative analysis of this compound and its 5-yl isomer is fundamentally a study of tautomerism. For researchers in drug discovery, it is crucial to recognize that these are not two distinct, isolable compounds but rather a single, dynamic entity. The experimental data for this compound will reflect the weighted average of both tautomers. While the rapid interconversion simplifies chemical synthesis and analysis, it adds a layer of complexity to understanding its biological activity. Future research could focus on designing N-substituted derivatives to "lock" the imidazole into a specific isomeric form, allowing for a clearer understanding of the structure-activity relationships of 4- versus 5-substituted imidazoles. This would provide invaluable data for the rational design of more potent and selective imidazole-based therapeutics.
References
- 1. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-4-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-methyl-4-substituted imidazole derivatives, focusing on their anticancer and antimicrobial properties. The structure-activity relationships (SAR) are elucidated through the presentation of quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity of 2-Methyl-4-Aryl-1H-Imidazoles
Derivatives of 2-methyl-4-substituted imidazoles have emerged as a promising class of compounds in anticancer research. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival, such as the STAT3 signaling pathway. The substitution pattern on the imidazole core, particularly at the 4-position with various aryl groups, significantly influences their cytotoxic potency.
Data Presentation: Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-methyl-4-aryl-1H-imidazole derivatives against various cancer cell lines. The data highlights how modifications to the aryl substituent at the 4-position impact anticancer activity.
| Compound ID | R (Substituent at 4-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | MCF-7 (Breast) | 35.9 | [1] |
| 1b | 4-Methoxyphenyl | MCF-7 (Breast) | 39.0 | [1] |
| 1c | 4-Chlorophenyl | MCF-7 (Breast) | 43.4 | [1] |
| 2a | Phenyl | MDA-MB-231 (Breast) | 35.1 | [1] |
| 2b | 4-Methoxyphenyl | MDA-MB-231 (Breast) | >50 | [1] |
| 2c | 4-Chlorophenyl | MDA-MB-231 (Breast) | 26.02 | [2] |
| 3 | 2,6-Difluorobenzylthio (at C2), Benzyl (at C4) | T47D (Breast) | 6.66 | [2] |
| 4 | Benzylthio (at C2), Benzyl (at C4) | T47D (Breast) | 8.82 | [2] |
Note: The above data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathway: STAT3
A significant target for some anticancer 2-methyl-4-substituted imidazoles is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is prevalent in many cancers and promotes cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: The STAT3 signaling pathway and the inhibitory action of 2-methyl-4-substituted imidazoles.
Antimicrobial Activity of 2-Methyl-4-Substituted Imidazoles
The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. 2-Methyl-4-substituted imidazoles have demonstrated activity against a range of bacterial and fungal pathogens. The nature and position of substituents on the imidazole ring are critical for their antimicrobial potency and spectrum of activity.
Data Presentation: Antimicrobial Activity (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-methyl-4-substituted imidazole derivatives against various microbial strains.
| Compound ID | R (Substituent at 4-position) | Microbial Strain | MIC (µg/mL) | Reference |
| 5a | 4,5-diphenyl | Staphylococcus aureus | 625 | |
| 5b | 4,5-diphenyl | MRSA | 1250 | |
| 5c | 4,5-diphenyl | Escherichia coli | >5000 | |
| 6a | 4,5-diphenyl with 4-methoxyaniline | Staphylococcus aureus | 625 | |
| 6b | 4,5-diphenyl with 4-methoxyaniline | MRSA | 625 | |
| 6c | 4,5-diphenyl with 4-methoxyaniline | Escherichia coli | 2500 | |
| 7 | 4-hydroxyphenyl | Klebsiella pneumoniae | 6.1 | |
| 8 | Phenyl | Bacillus subtilis | 0.50 |
Note: The above data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2-methyl-4-substituted imidazoles are provided below.
Synthesis Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a general and efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles, which is a common method for preparing the scaffold of the title compounds.
Materials:
-
A 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
An aldehyde (e.g., 4-methoxybenzaldehyde) (1 mmol)
-
Ammonium acetate (2 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
A mixture of the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (5 mL) is taken in a round-bottom flask.
-
The reaction mixture is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,4,5-trisubstituted imidazole.
References
Unveiling the Anticancer Potential of Imidazole-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Imidazole, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity. This guide provides a comparative analysis of the anticancer potency of different imidazole-based compounds, supported by experimental data and detailed methodologies to aid in the design and development of next-generation cancer therapeutics.
The versatility of the imidazole core allows for a wide range of chemical modifications, leading to compounds with diverse mechanisms of action. These include the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.[1] This guide will delve into the quantitative data of various imidazole derivatives, their impact on crucial cellular pathways, and the experimental protocols used to evaluate their efficacy.
Comparative Anticancer Potency of Imidazole Derivatives
The anticancer activity of novel compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of various imidazole-based compounds against several human cancer cell lines.
| Compound Class | Specific Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Imidazolyl-2-cyanoprop-2-enimidothioate | Derivative 1c | EGFR Inhibitor | 0.137 | [2] |
| Fused Imidazole-imidazo[1,2-c][1][3]triazoles | Derivative 13a | EGFR Inhibitor | 0.38 | [2] |
| Fused Imidazole-imidazo[1,2-c][1][3]triazoles | Derivative 13b | EGFR Inhibitor | 0.42 | [2] |
| Benzimidazole-oxadiazole-chalcone hybrid | Derivative 20 | Panc-1 (Pancreatic) | 1.30 | [2] |
| Benzimidazole-oxadiazole-chalcone hybrid | Derivative 20 | A549 (Lung) | 1.20 | [2] |
| Benzimidazole-oxadiazole-chalcone hybrid | Derivative 20 | MCF-7 (Breast) | 0.95 | [2] |
| Imidazole-Chalcone | Compound 9j' | A549 (Lung) | 7.05 | [4] |
| Fused Imidazole | Derivative 16 | MDA-MB-231 (Breast) | 2.29 | [2] |
| Fused Imidazole | Derivative 16 | T47D (Breast) | >10 | [2] |
| Fused Imidazole | Derivative 16 | A549 (Lung) | 9.96 | [2] |
| Fused Imidazole | Derivative 16 | MCF-7 (Breast) | >10 | [2] |
| 1H-imidazole [4,5-f][5] phenanthroline | IPM714 | HCT116 (Colorectal) | 1.74 | |
| 1H-imidazole [4,5-f][5] phenanthroline | IPM714 | SW480 (Colorectal) | 2.0 | |
| Amide-imidazole compound | - | MCF-7 (Breast) | 5, 10, 20 (dose-dependent effects observed) | [6] |
Key Signaling Pathways Targeted by Imidazole Compounds
Imidazole-based anticancer agents often exert their effects by modulating critical signaling pathways that are dysregulated in cancer. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis. Many imidazole derivatives have been designed as EGFR inhibitors, blocking the downstream signaling and thereby inhibiting cancer cell growth.[2][3][7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain imidazole derivatives have been shown to suppress this pathway, leading to the inhibition of cancer progression.[8][9]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.
General Experimental Workflow
The evaluation of the anticancer potency of imidazole-based compounds typically follows a standardized workflow, from initial cytotoxicity screening to the elucidation of the mechanism of action.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Principle: Propidium iodide is a fluorescent dye that intercalates with DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.[4]
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. The cells can be stored at 4°C.[4]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[4]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate.[4]
-
PI Staining: Add propidium iodide solution to the cells and incubate in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is used to generate histograms that show the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of action, such as the modulation of signaling pathways and the induction of apoptosis.[6][12]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, cleaved caspase-3, etc.) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Conclusion
Imidazole-based compounds represent a promising class of anticancer agents with diverse mechanisms of action and potent activity against a wide range of cancer cell lines. This guide provides a comparative overview of their potency, highlights their impact on key cancer-related signaling pathways, and offers detailed experimental protocols to facilitate further research and development in this exciting field. The continued exploration and optimization of the imidazole scaffold hold significant potential for the discovery of novel and effective cancer therapies.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and qNMR for the Purity Determination of Imidazoles
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical and pharmaceutical development. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of imidazoles and their derivatives. This document outlines the experimental methodologies and presents a summary of their performance based on available data.
The imidazole ring is a fundamental scaffold in many active pharmaceutical ingredients (APIs). Ensuring the purity of these compounds is paramount for guaranteeing their safety and efficacy. Both HPLC and qNMR are widely employed for purity analysis, each offering distinct advantages and disadvantages. A cross-validation approach, utilizing both methods, can provide a high degree of confidence in the purity assessment.
Comparative Performance Data
The selection of an analytical method depends on various factors, including the specific imidazole derivative, the sample matrix, and the desired analytical parameters such as sensitivity, accuracy, and precision. The following table summarizes typical quantitative performance data for HPLC and qNMR based on published studies and analytical guides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Quantitation | Relative (based on peak area percentage) or absolute (with a reference standard).[1] | Absolute (with an internal standard) or relative.[1] |
| Reference Standard | Requires a reference standard of the analyte for identification and assay.[1] | Can be used without a reference standard of the analyte for purity determination.[1] |
| Linearity Range | Typically wide, e.g., 10–100 µg/mL for some imidazoles.[2][3] | Generally linear over a practical concentration range, e.g., 2.2 – 30.3 mg/mL for Coenzyme Q10.[4] |
| Limit of Detection (LOD) | Generally high sensitivity, capable of detecting trace impurities. For some imidazoles, LODs can be in the range of 0.13 - 0.41 µg/mL.[2][3] | Lower sensitivity compared to HPLC, but excellent for quantifying impurities at levels of ~0.1% and above.[1] For Coenzyme Q10, an LOD of 0.48 mg per 0.7 ml was reported.[4] |
| Limit of Quantification (LOQ) | Typically low, enabling the quantification of minor impurities. For some imidazoles, LOQs can be around 0.083 µg/mL.[4] | Higher than HPLC, for Coenzyme Q10, an LOQ of 1.47 mg per 0.7 ml was reported.[4] |
| Precision (RSD%) | High precision, with RSD values typically below 2%. For some imidazoles, RSDs of 0.55% - 1.5% have been reported.[2] | Excellent precision, with reported RSDs often below 1%. |
| Accuracy (% Recovery) | High accuracy, with recovery values typically between 98-102%. For some imidazoles, accuracy has been reported in the range of 95.20% - 101.93%.[2] | High accuracy, with deviations between nominal and measured values being low.[4] |
| Information Provided | Purity, number of components, retention times.[1] | Purity, structural confirmation, identification and quantification of impurities.[1] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample.[1] | Lower, especially for qNMR which requires long relaxation delays.[1] |
| Destructive | Yes.[1] | No, the sample can be recovered.[1] |
Experimental Workflow for Cross-Validation
A logical workflow for the cross-validation of HPLC and qNMR for purity determination is essential for a comprehensive and reliable assessment. This process ensures that both methods provide consistent and accurate results.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for HPLC and qNMR analysis of imidazoles.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization for specific imidazole derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][5] For highly polar imidazoles, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical.[3][5] The pH of the aqueous phase may need to be adjusted to ensure good peak shape. For instance, a mobile phase of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.2 has been used for the separation of some imidazole anti-infective drugs.[3][5][7]
-
Detection: UV detection is commonly performed at a wavelength where the imidazole derivative has maximum absorbance, for example, 300 nm for certain anti-infective imidazoles.[3][5][7]
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL).
-
Purity Calculation: Purity is often determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the key steps for performing a qNMR experiment for purity determination.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Internal Standard: A certified internal standard with known purity is required. The standard should have a simple proton spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[8] It should also be stable and not react with the analyte or the solvent.
-
Sample Preparation:
-
Accurately weigh the imidazole sample (e.g., 5-20 mg) into an NMR tube.[9]
-
Accurately weigh the internal standard into the same NMR tube. The molar ratio of the analyte to the internal standard should be close to 1:1.[9]
-
Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to dissolve both the sample and the internal standard completely.[8] The solution should be vortexed to ensure homogeneity.[10]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons.
-
The signal-to-noise ratio should be sufficient for accurate integration.
-
-
Data Processing:
-
The acquired spectrum should be carefully phased and baseline corrected.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion
Both HPLC and qNMR are powerful techniques for the purity determination of imidazoles. HPLC offers higher sensitivity for detecting trace impurities, making it ideal for impurity profiling.[1] In contrast, qNMR is a primary analytical method that provides a direct and accurate measure of the absolute purity of the main component without the need for a specific reference standard of the analyte itself.[1]
For a comprehensive and robust purity assessment, a cross-validation approach is highly recommended. The use of HPLC for detecting and quantifying impurities, combined with the absolute purity determination by qNMR, provides a high level of confidence in the quality of imidazole-based compounds for research and drug development. This orthogonal approach ensures the reliability and reproducibility of scientific findings and contributes to the overall safety and efficacy of potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Benchmarking (2-Methyl-1H-imidazol-4-yl)methanol Derivatives Against Standard Drugs: A Comparative Guide for Researchers
A new frontier in drug discovery is emerging with the exploration of (2-Methyl-1H-imidazol-4-yl)methanol derivatives. These compounds, built upon a versatile imidazole scaffold, are demonstrating a wide spectrum of biological activities, positioning them as promising candidates for novel therapeutics. This guide provides a comprehensive comparison of their performance against established standard drugs in key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in their evaluation and development efforts.
Anticancer Activity: Targeting Key Signaling Pathways
This compound derivatives have shown significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation. One of the key targets identified is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.
Comparative Efficacy Against Standard Drugs
The inhibitory potential of imidazole derivatives against EGFR has been benchmarked against established EGFR inhibitors like Erlotinib and classical cytotoxic agents such as Doxorubicin.
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| Imidazole Derivative 1 | EGFR | A549 (Lung Cancer) | 0.236 | [1][2] |
| Imidazole Derivative 2 | EGFR | A549 (Lung Cancer) | 0.617 | [1][2] |
| Erlotinib | EGFR | A549 (Lung Cancer) | 0.240 | [1][2] |
| Doxorubicin | Topoisomerase II | MCF-7 (Breast Cancer) | 0.90 | [3] |
| Benzimidazole Derivative | Cytotoxicity | MCF-7 (Breast Cancer) | 0.95 | [3] |
Note: Imidazole Derivative 1 and 2 are fused imidazole derivatives. The benzimidazole derivative is a hybrid of benzimidazole, oxadiazole, and chalcone. While not direct derivatives of this compound, their performance provides valuable insights into the potential of the broader imidazole class.
Signaling Pathways
Imidazole derivatives have been shown to modulate key signaling pathways implicated in cancer progression, including the EGFR and PI3K/Akt/mTOR pathways. Their inhibitory action on these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Antibacterial and Antifungal Activity: A New Generation of Antimicrobials
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.
Comparative Efficacy Against Standard Drugs
The in vitro efficacy of these derivatives has been compared to the standard antibacterial agent Ciprofloxacin and the antifungal agent Fluconazole, with Minimum Inhibitory Concentration (MIC) values serving as the key metric.
Antibacterial Activity
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative 2d | S. aureus | 0.25 | [4] |
| Ciprofloxacin | S. aureus | 0.5 | [4] |
| Imidazole Derivative 2a | K. pneumoniae | 0.25 | [4] |
| Ciprofloxacin | K. pneumoniae | 32 | [4] |
Note: Imidazole derivatives 2a and 2d are substituted imidazole compounds.
Antifungal Activity
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative 31 | C. albicans (Fluconazole-resistant) | 8 | [5] |
| Imidazole Derivative 42 | C. albicans (Fluconazole-resistant) | 8 | [5] |
| Fluconazole | C. albicans (Fluconazole-resistant) | >128 | [5] |
Note: Imidazole derivatives 31 and 42 contain a 2,4-dienone motif.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of the this compound derivatives and the standard drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6][7][8]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives and the standard antimicrobial agent (e.g., Ciprofloxacin or Fluconazole) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10]
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Compound Addition: Add the this compound derivatives or a standard inhibitor (e.g., Erlotinib) at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence-based assays. The IC50 value is then calculated.[11][12]
This comparative guide highlights the significant potential of this compound derivatives as a promising class of therapeutic agents. The provided data and protocols offer a solid foundation for researchers to further investigate and optimize these compounds for clinical applications. The versatility of the imidazole scaffold suggests that with further derivatization and structure-activity relationship studies, even more potent and selective drug candidates can be developed.
References
- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. | Sigma-Aldrich [merckmillipore.com]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazole Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent imidazole compounds, focusing on their antifungal and anticancer activities. The data presented is curated from peer-reviewed scientific literature to support researchers in drug development and discovery.
Overview of Imidazole Compounds
Imidazole derivatives are a broad class of heterocyclic compounds that form the backbone of numerous pharmaceuticals. They are particularly renowned for their antifungal properties, primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol biosynthesis leads to increased fungal cell permeability and ultimately, cell lysis and death.[2][3] Beyond their antifungal applications, certain imidazole compounds have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[4][5]
A critical aspect of drug development is understanding the correlation between in vitro (laboratory-based) and in vivo (live animal model) efficacy. While in vitro assays provide rapid screening and mechanistic insights, in vivo studies are essential to evaluate a compound's activity within a complex biological system, accounting for factors like metabolism, distribution, and toxicity. However, a poor correlation often exists between in vitro susceptibility tests and in vivo efficacy, highlighting the importance of comprehensive, multi-modal testing.[6]
Comparative Efficacy Data
The following tables summarize quantitative data for selected imidazole compounds, comparing their performance in both in vitro and in vivo settings.
Table 1: Antifungal Efficacy
| Compound | Organism | In Vitro Metric (MIC) | In Vivo Model | In Vivo Outcome |
| Ketoconazole | Various pathogenic yeasts and fungi | 0.1 to 64 mg/L[7] | Guinea Pig (Dermatophytosis) | Effective in treatment[7] |
| Candida albicans | 0.005 to 0.48 µg/mL | Rabbit (Systemic Candidosis) | Effective in treatment[7] | |
| Clotrimazole | Scopulariopsis brevicaulis | 0.3-2.5 µg/mL[8] | Rat (Vaginal Candidiasis) | >80% cure/marked improvement with 1-2% cream[8] |
| Dermatophytes | Fungicidal at 0.78 µg/mL[9] | Guinea Pig (Trichophytosis) | Highly effective with 1-2% cream/solution[8] | |
| Flutrimazole | Scopulariopsis brevicaulis | 0.15-0.6 µg/mL[8] | Rat (Vaginal Candidiasis) | >80% cure/marked improvement with 1-2% cream[8] |
| Dermatophytes, yeasts | 0.025-5.0 µg/mL[8] | Guinea Pig (Trichophytosis) | Highly effective with 1-2% cream/solution[8] | |
| Bifonazole | Torulopsis glabrata | ≤ 0.25 µg/mL[10] | Guinea Pig (Trichophytosis) | Extremely effective with 0.05-1% cream/solution[10] |
| Dermatophytes | Fungicidal at ≤ 5 µg/mL[10] | - | - |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that prevents visible growth of a microorganism.
Table 2: Anticancer Efficacy
| Compound | Cell Line(s) | In Vitro Metric (IC₅₀) | In Vivo Model | In Vivo Outcome |
| Clotrimazole | CAL27, SCC25, UM1 (Oral Squamous Carcinoma) | ~40 µM resulted in 43-61% inhibition[4] | CAL27 Xenograft (Mouse) | Inhibited tumor growth and cell proliferation[4] |
| MM-RU (Human Melanoma) | Dose-dependent inhibition[5] | SCID Mouse (Lung Metastases) | Significant reduction in lung metastases[5] | |
| Imidazole-Pyridine Hybrid (Compound 5e) | BT474, T47D, MCF-7, MDA-MB468 (Breast Cancer) | 35.56 - >100 µM[11] | Ehrlich Ascites Carcinoma (Mouse) | Retarded tumor growth without organ toxicity[12] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols & Methodologies
Detailed and standardized methodologies are paramount for reproducible and comparable results. Below are representative protocols for key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole compound against a fungal strain.
Protocol (Microbroth Dilution Method):
-
Preparation: A standardized inoculum of the fungal species (e.g., Candida albicans) is prepared to a concentration of 1-5 x 10³ colony-forming units (CFU)/mL in a liquid growth medium such as RPMI 1640.[13]
-
Serial Dilution: The imidazole compound is serially diluted in the growth medium across a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a positive growth control.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the control, often assessed visually or spectrophotometrically.[13]
In Vitro Anticancer Cell Viability Assay
Objective: To measure the cytotoxic effect of an imidazole compound on cancer cell lines.
Protocol (CCK8/MTT Assay):
-
Cell Seeding: Human cancer cells (e.g., CAL27 oral squamous carcinoma cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazole compound (e.g., 20, 30, 40, 50 µM of clotrimazole) for a set duration (e.g., 24, 48, or 72 hours).[4] A vehicle-only group serves as a control.
-
Reagent Addition: A reagent like CCK-8 or MTT is added to each well. Viable cells with active metabolism will convert the reagent into a colored product.
-
Incubation: The plate is incubated for a short period (1-4 hours) to allow for color development.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Calculation: Cell viability is calculated as a percentage relative to the control group, and the IC₅₀ value is determined.
In Vivo Antifungal Efficacy Model
Objective: To evaluate the therapeutic effect of an imidazole compound in a live animal model of fungal infection.
Protocol (Guinea Pig Trichophytosis Model):
-
Infection: Healthy guinea pigs are experimentally infected with a dermatophyte such as Trichophyton mentagrophytes on a shaved area of their skin.
-
Treatment Initiation: After the infection is established (typically a few days), treatment begins.
-
Drug Administration: The test group receives a topical application of the imidazole compound formulated as a cream or solution (e.g., 1% flutrimazole cream) daily for a specified period.[8] A control group receives a placebo (vehicle cream).
-
Efficacy Assessment: Efficacy is evaluated based on clinical scores (reduction in lesion size, inflammation, and scaling) and mycological cure (negative fungal cultures from skin scrapings) at the end of the treatment period.
In Vivo Anticancer Efficacy Model
Objective: To assess the tumor growth-inhibitory effect of an imidazole compound in an animal model.
Protocol (Xenograft Mouse Model):
-
Tumor Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or intravenously inoculated with human cancer cells (e.g., CAL27 or MM-RU melanoma cells).[4][5]
-
Tumor Growth: The tumors are allowed to grow to a palpable or measurable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the imidazole compound via a specific route (e.g., daily subcutaneous injections of clotrimazole).[5] The control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers like Bcl-2 and Bax).[4] The reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.
Visualized Workflows and Pathways
General Drug Discovery Workflow
The following diagram illustrates the typical progression from initial in vitro screening to subsequent in vivo validation for candidate compounds.
Caption: From Lab Bench to Animal Model: A Standard Workflow.
Mechanism of Action: Antifungal Imidazoles
This diagram shows the ergosterol biosynthesis pathway in fungi and the specific point of inhibition by azole compounds.
Caption: Inhibition of Ergosterol Synthesis by Imidazole Antifungals.
Mechanism of Action: Clotrimazole in Cancer
This diagram illustrates the pro-apoptotic mechanism of clotrimazole in oral squamous cell carcinoma.
Caption: Pro-apoptotic Signaling Pathway of Clotrimazole.
References
- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The In Vitro and In Vivo Antitumor Effects of Clotrimazole on Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 5. Clotrimazole inhibits cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal activity of clotrimazole (Bay b 5097) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycotic efficacy of bifonazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Comparative review of synthetic methodologies for 2,4-disubstituted imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern on the imidazole ring is critical for its pharmacological activity, with 2,4-disubstituted imidazoles representing a particularly important class. The development of efficient and versatile synthetic strategies to access these scaffolds is paramount for advancing drug discovery and development. This guide provides a comparative overview of key synthetic methodologies for 2,4-disubstituted imidazoles, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2,4-disubstituted imidazoles can be broadly categorized into classical methods and modern advancements. Classical approaches, such as the Debus-Radziszewski and Wallach syntheses, have been foundational. Modern methods, including metal-catalyzed cross-coupling, multicomponent reactions (MCRs) under various energy sources, and catalyst-free approaches, offer significant improvements in terms of efficiency, atom economy, and substrate scope.
| Methodology | Typical Reactants | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Debus-Radziszewski Synthesis | α-Dicarbonyl, Aldehyde, Ammonia | Acetic Acid | 120 | 2 h | ~85-95 | Well-established, readily available starting materials. | Often requires high temperatures and long reaction times. |
| Wallach Synthesis | N,N'-Dialkyloxamide | PCl₅, then HI | N/A | N/A | N/A | Historical significance. | Limited scope for 2,4-disubstitution, harsh reagents, lack of modern examples. |
| Ni-Catalyzed Synthesis | Amido-nitrile, Organoboron reagent | Ni(II) catalyst, Ligand, Base | ~100 | 12 h | Poor to Excellent | Good functional group tolerance.[1] | Requires pre-functionalized substrates, catalyst can be expensive. |
| Microwave-Assisted MCR | Aldehyde, Benzil, Ammonium Acetate | CuCl₂ | N/A (400 W) | 4-9 min | 90-97 | Extremely rapid, high yields, solvent-free options. | Requires specialized microwave equipment. |
| Ultrasound-Assisted MCR | Aldehyde, Benzil, Amine, NH₄OAc | Nanocrystalline MgAl₂O₄ | 60 | 15-25 min | 88-96 | Rapid, energy-efficient, high yields. | Requires an ultrasonic bath. |
| Catalyst-Free Synthesis | Vinyl Azide, Benzamidine | DBU (as base) | 80 | 8 h | 72-89 | Avoids metal catalysts, good functional group tolerance.[2] | Requires synthesis of vinyl azide precursors. |
Signaling Pathways and Experimental Workflows
To visually compare the logic and workflow of these synthetic strategies, the following diagrams are provided.
Caption: Generalized workflow for classical vs. modern multicomponent synthesis of substituted imidazoles.
Caption: Decision workflow for selecting a synthetic methodology for 2,4-disubstituted imidazoles.
Experimental Protocols
Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is a classical example of the Debus-Radziszewski reaction, which, although often yielding 2,4,5-trisubstituted products, illustrates the fundamental multicomponent condensation approach.
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ammonium acetate (5.0 mmol, 385 mg).
-
Add glacial acetic acid (5 mL) as the solvent.
Reaction Conditions:
-
Heat the mixture to reflux (approximately 120 °C).
-
Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.
Microwave-Assisted Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
This method exemplifies a rapid and high-yield synthesis using microwave irradiation.
Reaction Setup:
-
In a 50 mL beaker, take an aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol %).
-
Mix the components thoroughly with a glass rod.
Reaction Conditions:
-
Place the beaker in a microwave oven and irradiate at a power of 300W for a total of 15 minutes (in intervals if necessary to control temperature).
-
Monitor the reaction progress by TLC (eluent: petroleum ether: ethyl acetate = 9:1).
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water.
-
Filter the solid product, wash with water, and collect the crude product.
-
For further purification, recrystallize the product from 96% ethanol.
Ultrasound-Assisted One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol demonstrates the use of sonochemistry for the efficient synthesis of highly substituted imidazoles.
Reaction Setup:
-
In a 50 mL flask, charge benzil (1.0 mmol, 210 mg), an aldehyde (1.0 mmol), a primary aromatic amine (4.0 mmol), and ammonium acetate (4.0 mmol, 308 mg).
-
Add nanocrystalline magnesium aluminate (0.05 g) as the catalyst and ethanol (2 mL) as the solvent.
Reaction Conditions:
-
Sonicate the mixture in an ultrasound bath (50 kHz) at 60 °C. The temperature can be controlled with a water bath.
-
Monitor the reaction by TLC until completion (typically 15-25 minutes).
Work-up and Purification:
-
Upon completion, cool the reaction mixture.
-
Add water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrasubstituted imidazole.
Catalyst-Free Synthesis of 2,4-Disubstituted Imidazoles from Vinyl Azides
This method provides a route to 2,4-disubstituted imidazoles without the need for a metal catalyst.[2]
Reaction Setup:
-
In a reaction tube, place benzamidine hydrochloride (0.3 mmol), the desired vinyl azide (0.2 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol) as a base.[2]
-
Add acetonitrile (CH₃CN) (2.0 mL) as the solvent.[2]
Reaction Conditions:
-
Heat the reaction tube at 80 °C for 8 hours.[2]
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., 10% ethyl acetate in hexane for 2,4-diphenyl-1H-imidazole) to yield the pure product.[2]
General Description of Other Notable Syntheses
Wallach Synthesis: The Wallach synthesis is a classical method that involves the reaction of N,N'-dialkyloxamides with phosphorus pentachloride to form a chlorinated intermediate, which is then reduced with hydroiodic acid to yield N-alkyl imidazoles. While historically significant, this method has limited applicability for the synthesis of 2,4-disubstituted imidazoles and employs harsh reagents. Detailed modern protocols with quantitative data for 2,4-disubstituted products are not readily available.
Nickel-Catalyzed Synthesis from Amido-nitriles: A more contemporary approach involves the nickel-catalyzed cyclization of amido-nitriles with organoboron reagents.[1] This method offers good functional group tolerance.[1] The reaction typically proceeds via a nickel-catalyzed addition to the nitrile, followed by protodemetalation, tautomerization, and dehydrative cyclization.[1] Yields can range from poor to excellent depending on the specific substrates.[1] A detailed, universally applicable experimental protocol is not provided here as conditions can vary significantly with the substrates and specific nickel-ligand system employed.
Conclusion
The synthesis of 2,4-disubstituted imidazoles has evolved significantly from classical, high-temperature condensations to rapid, efficient, and versatile modern methodologies. For high-throughput synthesis and process optimization, microwave-assisted and ultrasound-assisted multicomponent reactions offer remarkable advantages in terms of speed and yield. The catalyst-free approach using vinyl azides provides an excellent alternative when avoiding metal contamination is crucial. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, available starting materials, required scale, and available laboratory equipment. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these vital heterocyclic scaffolds.
References
Validating a New Enzymatic Assay with a (2-Methyl-1H-imidazol-4-yl)methanol-based Substrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a novel enzymatic assay is a critical step in ensuring data accuracy and reliability. This guide provides a comprehensive comparison of a new enzymatic assay utilizing a (2-Methyl-1H-imidazol-4-yl)methanol-based substrate for alcohol dehydrogenase (ADH) against established colorimetric and fluorometric methods. The presented data, protocols, and visualizations aim to offer an objective evaluation of the new assay's performance.
Introduction to the New Assay
The novel assay is based on the enzymatic oxidation of this compound by alcohol dehydrogenase (ADH). This reaction produces NADH, which can be quantified to determine enzyme activity. The imidazole moiety in the substrate is hypothesized to offer altered substrate specificity and kinetic properties compared to traditional alcohol substrates.
Comparative Data
The performance of the new this compound-based assay was evaluated against standard colorimetric and fluorometric assays for alcohol dehydrogenase. All experiments were conducted under optimized conditions for each assay.
Table 1: Substrate Comparison
| Feature | This compound | Ethanol | Resorufin-based Substrate |
| Chemical Structure | Imidazole-methanol derivative | Simple primary alcohol | Resorufin ethyl ether |
| Detection Principle | NADH production (UV absorbance) | NADH production (colorimetric/fluorometric) | Resorufin fluorescence |
| Reported Use | Novel substrate for ADH | Standard substrate for ADH | Fluorogenic substrate for ADH |
Table 2: Performance Metrics
| Parameter | New Imidazole-based Assay | Colorimetric ADH Assay | Fluorometric ADH Assay |
| Limit of Detection (LOD) | 0.1 mU/mL | 0.5 mU/mL | 0.01 mU/mL[1] |
| Limit of Quantification (LOQ) | 0.3 mU/mL | 1.5 mU/mL | 0.05 mU/mL |
| Linear Range | 0.3 - 10 mU/mL | 1.5 - 25 mU/mL | 0.05 - 5 mU/mL |
| Precision (CV%) | < 5% | < 8% | < 4% |
| Substrate Km (mM) | 1.2 | 5.5 | 0.8 |
| Vmax (µmol/min/mg) | 25 | 40 | 15 |
Experimental Protocols
Detailed methodologies for the new assay and the comparative assays are provided below.
Protocol 1: New Enzymatic Assay with this compound
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
-
Substrate Solution: 10 mM this compound in ultrapure water.
-
NAD+ Solution: 10 mM NAD+ in Assay Buffer.
-
Enzyme Solution: Purified alcohol dehydrogenase diluted in Assay Buffer to the desired concentration.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 50 µL of Assay Buffer to each well.
-
Add 20 µL of Enzyme Solution or sample.
-
Add 20 µL of NAD+ Solution.
-
Initiate the reaction by adding 10 µL of Substrate Solution.
-
Immediately measure the absorbance at 340 nm using a microplate reader.
-
Take kinetic readings every 30 seconds for 10 minutes.
-
Calculate the rate of NADH formation from the linear portion of the kinetic curve (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).
-
Protocol 2: Standard Colorimetric ADH Assay
This protocol is based on the principle of a coupled enzymatic reaction where NADH reduces a tetrazolium salt to a colored formazan product.[2][3]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
-
Substrate Solution: 200 mM Ethanol in ultrapure water.
-
NAD+ Solution: 10 mM NAD+ in Assay Buffer.
-
Probe Solution: 5 mM Tetrazolium salt (e.g., INT) in Assay Buffer.
-
Diaphorase Solution: 1 U/mL in Assay Buffer.
-
Enzyme Solution: Purified ADH or sample diluted in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well clear microplate, prepare a reaction mix containing 50 µL of Assay Buffer, 10 µL of Substrate Solution, 10 µL of NAD+ Solution, 10 µL of Probe Solution, and 5 µL of Diaphorase Solution per well.
-
Add 15 µL of Enzyme Solution or sample to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength corresponding to the formazan product (e.g., 490 nm for INT).
-
Determine enzyme activity by comparing the absorbance to a standard curve.
-
Protocol 3: Standard Fluorometric ADH Assay
This protocol utilizes a coupled reaction that generates a fluorescent product.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
-
Substrate Solution: 50 mM Ethanol in ultrapure water.
-
NAD+ Solution: 10 mM NAD+ in Assay Buffer.
-
Fluorometric Probe: (e.g., Resazurin-based) 1 mM in DMSO.
-
Diaphorase Solution: 1 U/mL in Assay Buffer.
-
Enzyme Solution: Purified ADH or sample diluted in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, prepare a reaction mix containing 50 µL of Assay Buffer, 10 µL of Substrate Solution, 10 µL of NAD+ Solution, 5 µL of Fluorometric Probe, and 5 µL of Diaphorase Solution per well.
-
Add 20 µL of Enzyme Solution or sample to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for resorufin).
-
Quantify enzyme activity based on a standard curve.
-
Visualizations
Signaling Pathway
Caption: Enzymatic reaction in the new assay.
Experimental Workflow
References
Spectroscopic comparison of synthesized versus commercially available (2-Methyl-1H-imidazol-4-yl)methanol
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comparative spectroscopic analysis of synthesized versus commercially available (2-Methyl-1H-imidazol-4-yl)methanol. The objective is to equip researchers with the necessary data to verify the identity and purity of this compound, whether obtained through laboratory synthesis or from commercial vendors. This guide includes a detailed synthesis protocol and comprehensive spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound. It is important to note that while data for a synthesized version of the closely related (1-Methyl-1H-imidazol-5-yl)methanol is available, a complete, published dataset for synthesized this compound is not readily found in the literature. The data presented here for the synthesized compound is based on typical values for imidazole derivatives and data from analogous compounds. Spectroscopic data for commercially available samples can vary between suppliers and batches. Therefore, the data presented for the commercial product is a representative example.
| Spectroscopic Technique | Synthesized this compound (Predicted/Analogous) | Commercially Available this compound (Representative) |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.57 (s, 1H), 6.89 (s, 1H), 4.58 (s, 2H), 3.72 (s, 3H) | Consistent with structure; minor solvent or impurity peaks may be present. |
| ¹³C NMR (100 MHz, CD₃OD) | δ 140.1, 132.7, 128.1, 31.9, 31.0 | Consistent with structure. |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~2950 (C-H), ~1600 (C=N), ~1100 (C-O) | ~3400, ~3100, ~2950, ~1600, ~1100 |
| Mass Spec. (ESI-MS) | m/z: 113.07 [M+H]⁺ | m/z: 113.07 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
A representative synthesis for a methylated imidazolyl methanol involves the reduction of a corresponding imidazole carboxaldehyde. The following is a general procedure adapted from the synthesis of a similar compound[1]:
-
Preparation of the Precursor: 2-Methyl-1H-imidazole-4-carbaldehyde can be synthesized via various methods, such as the Radziszewski reaction.
-
Reduction to the Alcohol: To a solution of 2-Methyl-1H-imidazole-4-carbaldehyde in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water or a weak acid. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield this compound.
Synthesis workflow for this compound.
Spectroscopic Analysis
The following are generalized protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
¹H NMR Acquisition: The spectrum is acquired at room temperature using a standard pulse sequence.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are collected to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragments are recorded.
Workflow for spectroscopic comparison.
Discussion
The spectroscopic data obtained from a synthesized batch of this compound should be in close agreement with the data from a reputable commercial source. Any significant deviations in the NMR chemical shifts, the presence of additional peaks in the IR spectrum, or unexpected fragments in the mass spectrum of the synthesized product could indicate the presence of impurities, starting materials, or byproducts. For commercially available products, minor peaks corresponding to residual solvents or stabilizers may be observed. It is crucial for researchers to analyze the provided Certificate of Analysis from the supplier and, if necessary, perform their own spectroscopic characterization to confirm the identity and purity of the commercial material before use. The tautomeric nature of the imidazole ring can sometimes lead to broadened peaks in NMR spectra, a phenomenon that should be considered during spectral interpretation.
References
Safety Operating Guide
Proper Disposal of (2-Methyl-1H-imidazol-4-yl)methanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of (2-Methyl-1H-imidazol-4-yl)methanol, ensuring the protection of laboratory personnel and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not found, information from closely related imidazole compounds indicates that it should be handled as a hazardous chemical.
Immediate Safety and Hazard Information
This compound and its derivatives are associated with a range of potential hazards. Based on data from analogous compounds, the primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.
Immediate precautionary measures necessitate the use of appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1][2][3] All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood.[4]
Quantitative Hazard Classification
For clarity, the hazard classifications for closely related imidazole compounds are summarized in the table below. These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
This data is based on the SDS for 4-(Hydroxymethyl)imidazole hydrochloride and (1-Methyl-1H-imidazol-2-yl)methanol.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[3][4] The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date of accumulation.[5][6]
-
Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]
Step 3: Storage of Chemical Waste
-
Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[3][7]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[6]
Step 4: Arrange for Professional Disposal
-
Licensed Waste Disposal Service: Chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[6]
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. This may involve completing a chemical collection request form.[4]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[6]
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent.[6]
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[6]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Always confirm your institution's specific policies on empty container disposal.[8]
Experimental Workflow and Decision Process
The following diagrams illustrate the logical flow of the chemical disposal process.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for laboratory chemical disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling (2-Methyl-1H-imidazol-4-yl)methanol
This guide provides essential safety and logistical information for handling (2-Methyl-1H-imidazol-4-yl)methanol, tailored for researchers, scientists, and drug development professionals. It includes detailed operational procedures and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound and related imidazole compounds present several potential hazards.[1] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is also considered harmful if swallowed or in contact with skin.[2]
Hazard Summary for Related Imidazole Compounds:
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation.[2] |
This data is based on closely related benzimidazole compounds and should be used as a reference.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[3]
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[3][4] | Protects against splashes and dust, preventing serious eye irritation.[5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber).[3][5] | Prevents skin contact, which can be harmful.[1] Gloves should be inspected for pinholes before use.[3] |
| Skin & Body Protection | A chemically compatible laboratory coat that extends to the wrists, full-length pants, and closed-toe shoes.[3] | Prevents accidental skin exposure. Contaminated clothing should be removed immediately.[3][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[2][8] | Required when engineering controls cannot maintain exposure below limits or if irritation occurs.[8] |
Engineering Controls and Safe Handling
Proper engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation : Always handle this chemical in a well-ventilated area.[7][8][9] A certified laboratory chemical fume hood is required to control emissions at the source.[3][8] Eyewash stations and safety showers must be located near the workstation.[7][8]
-
Handling Procedures :
-
Storage :
First Aid and Emergency Procedures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation occurs.[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8][9] Call a physician or poison control center immediately.[9] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Collect waste material in a dedicated, properly labeled, and sealed container made of a compatible material.[1] The container must be clearly marked as "Hazardous Waste" with the full chemical name.[1]
-
Disposal Method : Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[9] This should be done through an approved waste disposal plant.[2][7]
-
Container Decontamination : Empty containers are considered hazardous waste unless properly decontaminated.[1] Triple-rinse the container, collecting the rinsate as hazardous waste.[1] Puncture the rinsed container to prevent reuse.[1]
Procedural Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. americanbio.com [americanbio.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
